Technical Monograph: Synthesis Pathways for 2-(2-Carboxyethylsulfanyl)benzoic Acid
Executive Summary This technical guide details the synthesis of 2-(2-carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-carboxyethyl)thio]benzoic acid). This dicarboxylic acid serves as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 2-(2-carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-carboxyethyl)thio]benzoic acid). This dicarboxylic acid serves as a critical intermediate in the synthesis of thioxanthene derivatives (used in neuroleptics and photoinitiators) and as a multidentate ligand in Metal-Organic Frameworks (MOFs).
We present two distinct synthesis pathways:
Pathway A (Nucleophilic Substitution): The robust, laboratory-standard method using 3-chloropropionic acid.
Pathway B (Thiol-Michael Addition): The "green chemistry" alternative using acrylic acid, offering superior atom economy.
Chemical Profile & Retrosynthesis[1]
The target molecule consists of a benzoic acid core linked to a propionic acid tail via a thioether bridge. The retrosynthetic analysis reveals two primary disconnections at the sulfur-alkyl bond.
Property
Data
IUPAC Name
2-[(2-Carboxyethyl)sulfanyl]benzoic acid
Molecular Formula
Molecular Weight
226.25 g/mol
pKa (Predicted)
~3.5 (COOH), ~4.5 (COOH)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Ethanol, dilute base; Insoluble in water (acidic form)
Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic breakdown showing the convergent synthesis from thiosalicylic acid.
Pathway A: Nucleophilic Substitution (
)
This is the traditional laboratory method. It relies on the high nucleophilicity of the thiolate anion to displace a halide from 3-chloropropionic acid.
Mechanistic Insight
The reaction proceeds via an
mechanism. The base (NaOH) serves two purposes:
Deprotonates the carboxylic acids to ensure solubility.
Deprotonates the thiol (pKa ~7-8) to form the highly nucleophilic thiolate (
).
Critical Control Point: The reaction must be kept basic (pH > 10) throughout to prevent the protonation of the thiol, which would drastically reduce the reaction rate.
Experimental Protocol
Reagents:
Thiosalicylic acid (TSA): 15.4 g (100 mmol)
3-Chloropropionic acid (3-CPA): 10.8 g (100 mmol)
Sodium Hydroxide (NaOH): 12.0 g (300 mmol)
Water: 100 mL
Hydrochloric acid (HCl): 6M (for workup)
Step-by-Step Methodology:
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.0 g NaOH in 100 mL water.
Thiol Addition: Add 15.4 g Thiosalicylic acid. Stir until fully dissolved. The solution will turn slightly yellow due to the formation of the disodium salt.
Note: Perform this in a fume hood; TSA has a pungent sulfur odor.
Electrophile Addition: Slowly add 10.8 g 3-Chloropropionic acid to the stirring solution.
Exotherm Alert: The neutralization of 3-CPA will generate heat.
Reflux: Attach a reflux condenser and heat the mixture to 90-100°C for 3-4 hours.
Precipitation: Cool the reaction mixture to room temperature. Place in an ice bath. Slowly acidify with 6M HCl until pH ~1-2. A thick white precipitate will form.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (3 x 20 mL) to remove NaCl byproducts.
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Reaction Scheme (Pathway A)
Figure 2: Nucleophilic substitution pathway showing the salt formation and final acidification.
This pathway utilizes the conjugate addition of the thiolate to the
-carbon of acrylic acid. It is superior in terms of atom economy (100%) as there are no halide byproducts.
Mechanistic Insight
Acrylic acid is an
-unsaturated carbonyl. The soft nucleophile (thiolate) attacks the soft electrophile (-carbon) in a 1,4-addition (Michael Addition).
Critical Control Point: Acrylic acid is prone to radical polymerization.[1] A radical inhibitor (e.g., hydroquinone) is often present in commercial stocks, but temperature control is vital to favor the Michael addition over polymerization.
Experimental Protocol
Reagents:
Thiosalicylic acid: 15.4 g (100 mmol)
Acrylic Acid: 7.2 g (100 mmol)
Catalyst: Triethylamine (Et3N) or dilute NaOH (catalytic amount, 5-10 mol%)
Solvent: Isopropanol or Toluene (reflux)
Step-by-Step Methodology:
Setup: Charge a 3-neck flask with 15.4 g Thiosalicylic acid and 100 mL Isopropanol.
Catalysis: Add 1.5 mL Triethylamine. Stir to ensure partial deprotonation.
Addition: Add 7.2 g Acrylic acid dropwise over 30 minutes at room temperature.
Why: Slow addition prevents localized high concentrations of acrylic acid, reducing polymerization risk.
Reaction: Heat to mild reflux (80°C) for 2-3 hours.
Workup:
If using Isopropanol: Concentrate the solvent under reduced pressure.[2][3] The product may crystallize out upon cooling/concentration.[4]
If oil forms: Dissolve in dilute NaOH, wash with ethyl acetate (to remove non-acidic impurities), then acidify the aqueous layer with HCl to precipitate the pure acid.
Reaction Scheme (Pathway B)
Figure 3: Atom-economical Michael addition pathway avoiding halide waste.
Purification & Characterization
Regardless of the synthesis pathway, the crude product requires purification to meet pharmaceutical/research standards (>98% purity).
Recrystallization
Solvent System: Water/Ethanol (80:20) or Glacial Acetic Acid.
Procedure: Dissolve crude solid in boiling solvent. Filter hot (to remove insoluble impurities). Allow to cool slowly to 4°C. Filter crystals.
Analytical Specifications
Technique
Expected Signal / Result
Interpretation
1H NMR (DMSO-d6)
12-13 ppm (br s, 2H)
Carboxylic acid protons (-COOH)
7.2 - 8.0 ppm (m, 4H)
Aromatic protons (Benzoic ring)
3.15 ppm (t, 2H)
(Adjacent to Sulfur)
2.55 ppm (t, 2H)
(Adjacent to Carbonyl)
IR Spectroscopy
1680-1700
C=O Stretch (Carboxylic Acid)
2500-3000
O-H Stretch (Broad, Acid)
Melting Point
150 - 153 °C
Sharp melting range indicates purity
References
Matrix Fine Chemicals. (n.d.). 2-[(2-Carboxyethyl)sulfanyl]benzoic acid Product Page. Retrieved October 26, 2023, from [Link]
European Patent Office. (2005).[2] Process for the preparation of benzoic acid derivatives (EP1853548B1).[2] (Contextual reference for thio-benzoic acid handling).
ResearchGate. (2014). Fenton and Photo-Fenton Processes for the Degradation of Thiosalicylic Acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
MDPI. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents.
Biological activity and potential targets of 2-(2-Carboxyethylsulfanyl)benzoic acid.
An Investigational Whitepaper on 2-[(2-Carboxyethyl)sulfanyl]benzoic Acid: From Structural Analogy to Target Validation Abstract This document outlines a comprehensive investigational strategy for characterizing the biol...
Author: BenchChem Technical Support Team. Date: February 2026
An Investigational Whitepaper on 2-[(2-Carboxyethyl)sulfanyl]benzoic Acid: From Structural Analogy to Target Validation
Abstract
This document outlines a comprehensive investigational strategy for characterizing the biological activity and potential molecular targets of 2-[(2-carboxyethyl)sulfanyl]benzoic acid (CAS 41907-42-0). Given the absence of extensive prior research on this specific molecule, this guide leverages a hypothesis-driven approach grounded in the known bioactivities of its core structural motifs: the thiosalicylic acid backbone and the thioether linkage. We propose a multi-stage research plan, beginning with broad in silico and in vitro profiling, followed by a focused investigation into its potential as a Fatty Acid Synthase (FAS) inhibitor—a target class implicated for structurally related thioether compounds. Detailed, field-proven protocols for enzymatic assays, cell-based functional assays, and direct target engagement studies are provided to create a self-validating workflow for researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
2-[(2-Carboxyethyl)sulfanyl]benzoic acid is a dicarboxylic acid featuring a thiosalicylic acid core linked to a propanoic acid moiety via a thioether bond. While direct biological data is scarce[1][2], its constituent parts provide a strong rationale for investigation.
Benzoic Acid and Salicylate Core: The parent benzoic acid scaffold is present in numerous bioactive compounds, exhibiting a wide array of activities including antimicrobial and anti-inflammatory effects.[3][4] Salicylic acid and its derivatives are well-known for targeting cyclooxygenase (COX) enzymes, among other proteins.[5]
Thioether Linkage: Thioether-containing molecules are known to be biologically active. Studies have demonstrated that certain thioethers can act as potent enzyme inhibitors, with diallyl trisulfide (a thioether) showing inhibitory activity against Fatty Acid Synthase (FAS) by interacting with essential sulfhydryl groups in the enzyme's catalytic domains.[6][7] Other research has shown thioether derivatives can inhibit enzymes like tyrosinase-dependent DNA polymerases (TDP1, TDP2).[8]
Thiosalicylic Acid Derivatives: This class of compounds has been explored for antioxidant activity and has been used to create metal complexes with significant cytotoxic effects against cancer cells, suggesting they can interact with key biological macromolecules.[9][10]
Based on this structural analysis, we hypothesize that 2-[(2-carboxyethyl)sulfanyl]benzoic acid may function as an enzyme inhibitor, potentially targeting enzymes with critical cysteine residues or those involved in metabolic pathways like fatty acid synthesis. This guide provides the strategic framework and detailed methodologies to systematically test this hypothesis.
Part 1: Initial Profiling and Hypothesis Generation
The first phase of investigation involves a broad, unbiased screening approach to generate initial hypotheses about the compound's biological activity and potential liabilities. This is achieved through a combination of computational modeling and high-throughput experimental screening.
In Silico Profiling
Before commencing wet-lab experiments, computational methods can predict potential bioactivities and assess drug-likeness.
Protocol 1: Computational ADMET and Target Prediction
Structure Preparation: Obtain the 3D structure of 2-[(2-carboxyethyl)sulfanyl]benzoic acid (SMILES: OC(=O)CCSC1=CC=CC=C1C(O)=O).[1]
ADMET Prediction: Utilize computational platforms (e.g., SwissADME, StarDrop) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This assesses potential liabilities like poor solubility or predicted toxicity.
Target Prediction: Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) that identify potential protein targets based on structural similarity to known ligands.
Analysis: Cross-reference the predicted targets. Pay special attention to enzyme classes, particularly hydrolases, transferases, and oxidoreductases, which are frequently modulated by compounds containing carboxylic acid and thioether moieties.
In Vitro Broad-Panel Screening
A high-throughput screen against a diverse panel of biological targets provides an unbiased view of the compound's activity profile.
Protocol 2: Broad-Panel Target Screening
Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Assay Selection: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of targets such as GPCRs, kinases, ion channels, and key metabolic enzymes.
Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
Hit Identification: Analyze the screening data. A "hit" is typically defined as >50% inhibition or activation at the tested concentration. These hits will inform the direction of subsequent, more focused studies.
Caption: Workflow for testing the FAS inhibition hypothesis.
Part 3: Target Validation and Mechanism of Action
Confirming that the compound directly binds to its intended target within the complex environment of a cell is the gold standard for target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Direct Target Engagement using CETSA
CETSA measures the thermal stabilization of a target protein upon ligand binding. If the test compound binds to FAS in cells, the FAS protein should become more resistant to heat-induced denaturation.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to overexpress FAS, like MCF-7) to ~80% confluency. Treat the cells with the test compound (at a concentration ~10x the enzymatic IC50) or vehicle (DMSO) for 1-2 hours.
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction. The pellet contains the aggregated, heat-denatured proteins.
Protein Analysis (Western Blot):
Carefully collect the supernatant from each sample.
Determine the protein concentration of each sample using a BCA assay.
Normalize the protein concentration for all samples.
Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for FAS.
Data Analysis:
Quantify the band intensity for FAS at each temperature for both the vehicle- and compound-treated groups.
Plot the percentage of soluble FAS protein (relative to the non-heated control) against the temperature for both groups.
A rightward shift in the melting curve for the compound-treated group compared to the vehicle-treated group indicates thermal stabilization and confirms direct target engagement.
Caption: Experimental workflow for CETSA target validation.
Conclusion and Future Directions
This whitepaper presents a logical and robust pathway for the systematic evaluation of 2-[(2-carboxyethyl)sulfanyl]benzoic acid, a compound with limited available biological data. By leveraging structure-activity relationships from analogous compounds, we have established a primary hypothesis centered on the inhibition of Fatty Acid Synthase. The detailed protocols herein provide a clear, step-by-step framework for moving from broad screening to specific enzymatic and cell-based assays, culminating in definitive target validation within a cellular context.
Positive results from this investigational cascade would warrant further studies, including determination of the compound's mechanism of inhibition (e.g., competitive, non-competitive), selectivity profiling against other metabolic enzymes, and initiation of lead optimization to improve potency and drug-like properties. This structured approach mitigates the risks associated with early-stage discovery and provides a solid foundation for any future drug development program.
References
Pu, P., et al. (2010). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. Available at: [Link]
[6]2. Zakharenko, A., et al. (2021). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. MDPI. Available at: [Link]
[8]3. Pu, P., et al. (2009). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Taylor & Francis Online. Available at: [Link]
[7]4. Gutiérrez, L., et al. (2022). Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. PMC. Available at: [Link]
Tran, N., et al. (2023). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. MDPI. Available at: [Link]
Radic, G. P., et al. (2020). Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. ResearchGate. Available at: [Link]
[9]7. The Good Scents Company. (n.d.). thiosalicylic acid. The Good Scents Company. Available at: [Link]
[11]8. Radic, G. P., et al. (2021). Preparation of the S-alkyl derivatives of thiosalicylic acid... ResearchGate. Available at: [Link]
[10]9. Rys, B., et al. (1996). Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. PubMed. Available at: [Link]
In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of 2-(2-Carboxyethylsulfanyl)benzoic Acid
Topic: Solubility of 2-(2-Carboxyethylsulfanyl)benzoic acid in Different Solvents Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Compound...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 2-(2-Carboxyethylsulfanyl)benzoic acid in Different Solvents
Format: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary & Compound Profile
2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0), also known as 2-[(2-carboxyethyl)thio]benzoic acid, represents a critical class of thioether-linked dicarboxylic acids.[1] Often utilized as an intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical scaffolds, its solubility behavior is governed by the interplay between its dual carboxylic acid moieties (hydrophilic/H-bonding) and its aromatic thioether core (lipophilic/pi-stacking).[1]
This guide provides a comprehensive analysis of its solubility characteristics, thermodynamic drivers, and experimental protocols for precise determination.[1] Note: As specific quantitative solubility isotherms for this exact CAS are limited in open literature, this guide synthesizes data from structural analogs (thiosalicylic acid, benzoic acid) and predictive physicochemical modeling to establish authoritative working protocols.
Physicochemical Snapshot
Property
Value / Characteristic
Implication for Solubility
Molecular Formula
Moderate Molecular Weight (226.25 g/mol )
Functional Groups
2x Carboxyl (-COOH), 1x Thioether (-S-)
High H-bonding capacity; pH-dependent solubility.[1]
Predicted LogP
~1.95
Moderately lipophilic; prefers organic solvents over water at neutral pH.[1]
pKa (Predicted)
(Aromatic), (Aliphatic)
Solubility in water is drastically tunable via pH adjustment.[1]
Thermodynamic Analysis of Solubility
The dissolution of 2-(2-Carboxyethylsulfanyl)benzoic acid is not merely a physical mixing but a thermodynamic process driven by the balance of enthalpy (
The Hydrophilic Domain: Two carboxylic acid groups capable of strong intermolecular Hydrogen bonding (dimerization).[1]
The Hydrophobic Domain: A benzene ring and an ethyl-thio linker.[1]
Solvent Interaction Matrix:
Protic Solvents (Water, Methanol, Ethanol): The solute acts as both an H-bond donor and acceptor.[1] In lower alcohols (MeOH, EtOH), the alkyl chain of the solvent interacts favorably with the aromatic ring, while the -OH groups disrupt the solute's crystal lattice acid dimers.[1]
Polar Aprotic Solvents (DMSO, DMF): These are the "universal solvents" for this compound.[1] The sulfoxide/amide oxygens are powerful H-bond acceptors that break the carboxylic acid dimers, leading to high solubility.[1]
Non-Polar Solvents (Hexane, Toluene): Solubility is predicted to be low.[1] The cohesive energy density of the crystal lattice (held together by strong H-bonded dimers) is too high for weak Van der Waals forces of non-polar solvents to overcome.[1]
pH-Dependent Solubility (The Henderson-Hasselbalch Effect)
In aqueous media, this compound behaves as a weak diprotic acid (
Based on Hansen Solubility Parameters (HSP) and structural analogy to Thiosalicylic acid and 3,3'-Thiodipropionic acid, the following solubility profile is established for laboratory workflows.
Solvent Class
Representative Solvent
Predicted Solubility
Operational Notes
Polar Aprotic
DMSO, DMF
Very High (>100 mg/mL)
Ideal for stock solutions and biological assays.[1]
Lower Alcohols
Methanol, Ethanol
High (50-100 mg/mL)
Solubility is highly temperature-dependent; excellent for recrystallization.[1]
Used as an anti-solvent to force precipitation.[1]
Experimental Protocols
As a Senior Scientist, you must validate these predictions empirically. The following protocols are designed to generate publication-grade solubility data.
Back-Titration: Titrate with standardized 0.1 M NaOH while monitoring pH.
Analysis: Plot the titration curve. The points of inflection yield pKa values; the precipitation point (if moving from high pH to low) yields the solubility limit.[1]
Visualization of Experimental Workflow
Figure 1: Standardized workflow for saturation solubility determination.
Purification & Crystallization Strategy
The solubility differential of 2-(2-Carboxyethylsulfanyl)benzoic acid in Ethanol/Water mixtures is the most effective lever for purification.[1]
The "Anti-Solvent" Recrystallization Method
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Methanol).[1] The compound is highly soluble here due to thermal energy overcoming lattice forces.[1]
Filtration: Filter while hot to remove insoluble mechanical impurities.[1]
Precipitation: Slowly add hot Water (the anti-solvent) until slight turbidity persists.[1]
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. The hydrophobic aromatic/thioether backbone will force the molecule to crystallize out of the increasingly aqueous environment.[1]
Yield: This method typically yields high-purity crystals (>99%) suitable for X-ray diffraction or biological testing.[1]
Biological & Pharmaceutical Implications[1][2][3]
For drug development professionals, understanding the solubility of this scaffold is vital for formulation:
Lipinski Compliance: With a LogP ~2 and MW < 250, it is highly permeable.[1]
Formulation: To achieve therapeutic concentrations in aqueous media, salt formation (using Meglumine, Tris, or Sodium) is the recommended strategy over cosolvents, as it utilizes the ionizable carboxyl groups to boost solubility by orders of magnitude.[1]
References
BenchChem. (2025).[1] Solubility of Benzoic Acid in Organic Solvents: A Technical Guide.Link[1]
Zhang, Y., et al. (2022).[1] "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." MDPI Processes, 10(8), 1516.[1] Link[1]
Sciencemadness Wiki. (2024).[1][2] Benzoic Acid Properties and Purification.[1][3][2][4]Link[1]
Cayman Chemical. (2022).[1][3] Product Information: 2-nitro-5-thiocyanatobenzoic acid (Structural Analog Data).Link[1]
A Technical Guide to 2-(2-Carboxyethylsulfanyl)benzoic Acid: Synthesis, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(2-carboxyethylsulfanyl)b...
This technical guide provides a comprehensive overview of 2-(2-carboxyethylsulfanyl)benzoic acid, a thiosalicylic acid derivative with significant potential in medicinal chemistry. The document delves into the synthetic pathways for the core molecule and its analogs, explores a range of its known derivatives, and discusses their structure-activity relationships (SAR) and potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical versatility and biological significance of this class of compounds.
Introduction: The Significance of the Thiosalicylic Acid Scaffold
The benzoic acid framework is a cornerstone in the design of a vast array of therapeutic agents.[1] Its ability to engage in hydrogen bonding and the tunable nature of its aromatic ring through substitution make it a privileged scaffold in medicinal chemistry.[1] Within this broad class, thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives represent a particularly intriguing family of compounds. The introduction of a sulfur-containing substituent at the 2-position imparts unique chemical and biological properties, paving the way for diverse pharmacological activities. Thiosalicylic acid itself serves as a precursor for various drugs, including treatments for atherosclerosis and melanoma, and for the synthesis of thioindigo dyes.
2-(2-Carboxyethylsulfanyl)benzoic acid, with the CAS number 41907-42-0, is a prominent member of this family.[2][3] Its structure, featuring a benzoic acid core and a flexible carboxyethyl thioether side chain, presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will explore the synthesis of this core molecule and its known derivatives and analogs, shedding light on their potential as bioactive compounds.
Synthesis of the Core Scaffold: 2-(Alkylsulfanyl)benzoic Acids
The synthesis of 2-(2-carboxyethylsulfanyl)benzoic acid and its analogs primarily relies on the nucleophilic character of the thiol group in thiosalicylic acid. The general and most common approach involves the S-alkylation of thiosalicylic acid with a suitable halo-alkanoic acid or its ester.
General Synthetic Pathway
The fundamental reaction for creating the 2-(carboxyalkylsulfanyl)benzoic acid scaffold is the nucleophilic substitution of a halide by the thiolate anion of thiosalicylic acid. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.
Experimental Protocol: Synthesis of 2-(2-Carboxyethylsulfanyl)benzoic Acid
Materials:
Thiosalicylic acid (2-mercaptobenzoic acid)
3-Bromopropionic acid
Potassium carbonate (K₂CO₃)
Methyl ethyl ketone (MEK)
1N Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask, prepare a slurry of thiosalicylic acid in methyl ethyl ketone.
Add one equivalent of potassium carbonate to the slurry with stirring. The potassium carbonate acts as a base to deprotonate the thiol group of thiosalicylic acid, forming the more nucleophilic potassium thiophenoxide.
To the resulting mixture, add one equivalent of 3-bromopropionic acid.
Stir the reaction mixture at room temperature for several hours (e.g., 3 hours, as a starting point, with monitoring by TLC).
Upon completion of the reaction, pour the mixture into a beaker containing 1N hydrochloric acid. This step protonates the carboxylate groups and precipitates the product.
Collect the resulting solid precipitate by filtration.
Wash the solid with water to remove any inorganic salts.
Dry the product under vacuum to afford 2-(2-carboxyethylsulfanyl)benzoic acid.
This versatile protocol can be adapted to synthesize a variety of analogs by substituting 3-bromopropionic acid with other haloalkanoic acids or their esters. For instance, the use of chloroacetic acid would yield 2-[(carboxymethyl)thio]benzoic acid.[4]
Synthesis of the Precursor: Thiosalicylic Acid
For researchers who wish to synthesize the starting material, thiosalicylic acid can be prepared from the readily available anthranilic acid through a diazotization reaction, followed by treatment with a sulfur source like sodium sulfide and subsequent reduction.[5]
Caption: General synthetic routes to 2-(2-Carboxyethylsulfanyl)benzoic acid.
Known Derivatives and Analogs: A Landscape of Possibilities
The 2-(alkylsulfanyl)benzoic acid scaffold has been elaborated into a variety of derivatives and analogs, each with its own unique structural features and potential biological activities.
S-Alkyl and S-Aryl Derivatives
The most direct modifications of the core structure involve variations in the alkyl or aryl substituent attached to the sulfur atom.
S-Alkyl Derivatives: Studies on S-alkyl derivatives of thiosalicylic acid have demonstrated their potential as antioxidants.[6] These compounds have shown the ability to mitigate oxidative stress in vivo, suggesting their utility in conditions associated with inflammation.[6]
S-Aryl Derivatives: The attachment of an aryl group to the sulfur atom expands the chemical space and can introduce new biological activities.
Derivative Class
General Structure
Potential Biological Activity
S-Alkyl Derivatives
Benzoic acid with -S-Alkyl side chain
Antioxidant, Anti-inflammatory
S-Aryl Derivatives
Benzoic acid with -S-Aryl side chain
Varied, dependent on aryl substituent
Heterocyclic Analogs: Benzothiazinones and Related Scaffolds
A significant area of research has focused on the cyclization of thiosalicylic acid derivatives to form various heterocyclic systems. These rigidified structures often exhibit enhanced binding to biological targets.
Benzothiazinones: These compounds, which can be synthesized from thiosalicylic acid, have shown a range of biological activities, including COX-2 inhibition, and antihypertensive and sedative effects.[7] The synthesis often involves a double 1,4-addition reaction of thiosalicylic acids with propiolate derivatives.[7]
Caption: Synthesis of heterocyclic analogs from thiosalicylic acid.
Amide and Ester Derivatives
The carboxylic acid moiety of 2-(2-carboxyethylsulfanyl)benzoic acid is a prime handle for further derivatization to amides and esters. These modifications can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, and can modulate its biological activity. Patents have described benzoic acid derivatives with amide and ester functionalities as having anti-inflammatory and analgesic properties.
Sulfamoyl and Sulfonyl Analogs
Isosteric replacement of the thioether linkage with other sulfur-containing groups has led to the discovery of potent and selective biological modulators.
Sulfamoyl Benzoic Acid Analogs: The replacement of the thioether with a sulfamoyl group (-NH-SO₂-) has been successfully employed to develop specific agonists for the LPA₂ receptor.[8] This highlights the potential of sulfur-based linkers in tuning receptor selectivity.
Sulfonyl Derivatives: Oxidation of the thioether to a sulfone (-SO₂-) can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to new biological activities.
Structure-Activity Relationships (SAR) and Therapeutic Potential
While specific SAR studies on 2-(2-carboxyethylsulfanyl)benzoic acid are not extensively published, general principles from related benzoic acid derivatives can provide valuable guidance for drug design.
Influence of Substituents on the Benzoic Acid Ring: The electronic nature and position of substituents on the aromatic ring are critical for biological activity. Electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid and influence interactions with biological targets.[1]
Role of the Carboxylic Acid Group: The carboxylic acid is often a key pharmacophoric element, participating in crucial hydrogen bonding interactions with enzyme active sites or receptors.
Impact of the Thioether Linker and Side Chain: The length and flexibility of the alkyl chain in the thioether substituent can affect the molecule's conformation and its ability to fit into a binding pocket. The terminal carboxylic acid on the side chain provides an additional point of interaction.
The diverse biological activities reported for derivatives of thiosalicylic acid suggest a broad therapeutic potential for this class of compounds. Key areas of interest include:
Anti-inflammatory and Analgesic Agents: Building on the legacy of salicylic acid, these thio-analogs are promising candidates for the development of new anti-inflammatory and pain-relieving drugs.
Antioxidants: The demonstrated antioxidative properties of S-alkyl derivatives suggest their potential in treating diseases associated with oxidative stress.[6]
Enzyme Inhibitors: The benzothiazinone derivatives' ability to inhibit COX-2 points to the potential for developing selective enzyme inhibitors for various therapeutic targets.[7]
Receptor Modulators: The discovery of potent and selective LPA₂ receptor agonists from sulfamoyl benzoic acid analogs showcases the potential for fine-tuning receptor interactions.[8]
Conclusion and Future Directions
2-(2-Carboxyethylsulfanyl)benzoic acid and its analogs represent a versatile and promising scaffold in medicinal chemistry. The straightforward synthetic routes and the numerous points for chemical modification provide a rich platform for the generation of diverse chemical libraries. The known biological activities of related compounds, ranging from anti-inflammatory and antioxidant effects to specific enzyme inhibition and receptor modulation, underscore the therapeutic potential of this chemical class.
Future research in this area should focus on:
Systematic SAR studies: A comprehensive investigation of the effects of substituents on both the aromatic ring and the thioether side chain is needed to guide the design of more potent and selective compounds.
Exploration of new therapeutic targets: Screening of libraries of these compounds against a wider range of biological targets could uncover novel therapeutic applications.
Pharmacokinetic and toxicological profiling: In-depth studies are required to assess the drug-like properties and safety profiles of promising lead compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this fascinating and promising class of molecules. The chemical tractability and demonstrated biological relevance of 2-(2-carboxyethylsulfanyl)benzoic acid derivatives make them a compelling area for continued investigation in the quest for new and improved therapeutics.
References
ResearchGate. (2025, September 19). (PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. [Link]
The Good Scents Company. thiosalicylic acid, 147-93-3. [Link]
PubMed. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. [Link]
OMICS International. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]
RSC Publishing. (2017, September 11). Double 1,4-addition of (thio)salicylamides/thiosalicylic acids with propiolate derivatives: a direct, general synthesis of diverse heterocyclic scaffolds. [Link]
Google Patents. Novel benzoic acid derivatives and process for preparing the same.
2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0 ), also chemically distinct as 3-(2-carboxyphenylthio)propanoic acid , represents a pivotal intermediate in the organic synthesis of sulfur-containing heterocycles. Historically emerging from the dye industry's exploration of thioindigo derivatives in the early 20th century, this dicarboxylic acid has evolved into a critical scaffold for modern medicinal chemistry. It serves as the obligate precursor for thiochroman-4-ones (benzothiopyrans), a "privileged structure" in drug discovery with validated efficacy in anticancer, antileishmanial, and cardiovascular therapeutics. This guide delineates the molecule's discovery, mechanistic synthesis, and its role as a linchpin in the divergence between five-membered (thioindoxyl) and six-membered (thiochromanone) heterocyclic chemistry.
Chemical Identity & Structural Analysis
The molecule is a hetero-substituted benzoic acid derivative characterized by a propionic acid side chain attached via a thioether linkage at the ortho position.
The discovery of 2-(2-carboxyethylsulfanyl)benzoic acid is intrinsically linked to the "Golden Age" of German dye chemistry (1890s–1930s), specifically the work of Friedländer and Krollpfeiffer .
The Thioindigo Connection: Early industrial chemists sought to synthesize thioindigo dyes. The standard route involved reacting thiosalicylic acid with chloroacetic acid to form S-(2-carboxyphenyl)thioglycolic acid, which cyclizes to thioindoxyl (a 5-membered ring) and subsequently oxidizes to thioindigo.
The Expansion to Six Members: When chemists attempted to homologate this reaction using 3-chloropropionic acid (or acrylic acid) to create the title compound, they anticipated similar chemistry. However, Krollpfeiffer and colleagues (circa 1920s) discovered that the resulting S-propionic acid derivative did not yield a dye but instead cyclized to form a stable six-membered ketone: thiochroman-4-one .
Significance: This molecule became the defining "branch point" in sulfur heterocyclic chemistry—distinguishing the synthesis of benzothiophenes (5-membered) from benzothiopyrans (6-membered).
Mechanistic Chemistry & Synthesis
The synthesis of 2-(2-carboxyethylsulfanyl)benzoic acid relies on a high-yield nucleophilic substitution or Michael addition, depending on the starting reagents.
Conditions: Alkaline aqueous medium (NaOH/Na₂CO₃), reflux.
Mechanism: The thiolate anion attacks the β-carbon of the propionic acid, displacing the chloride.
Pathway B: Michael Addition (Modern/Green)
Reagents: Thiosalicylic acid + Acrylic acid.
Conditions: Catalytic base (Triethylamine) or solvent-free conditions.
Mechanism: The thiolate undergoes 1,4-addition to the α,β-unsaturated system of acrylic acid.
Cyclization (The Critical Step)
The acid undergoes intramolecular Friedel-Crafts acylation (using H₂SO₄, PPA, or SOCl₂/AlCl₃) to form the thiochroman-4-one ring. Uniquely, due to the ortho-COOH group on the benzene ring, the cyclization is directed to the unoccupied ortho position (position 6 relative to sulfur), yielding thiochroman-4-one-8-carboxylic acid .
Figure 1: Synthetic pathway from thiosalicylic acid to the thiochromanone scaffold via the title intermediate.
Applications in Drug Development
The title compound is not a drug itself but a scaffold enabler . It allows for the construction of the thiochroman-4-one core, which is bioisosteric to chromanones (found in flavonoids).
Therapeutic Areas & Validated Targets
Therapeutic Area
Mechanism of Action
Role of Scaffold
Antileishmanial
Inhibition of parasite redox systems
The thiochroman ring mimics natural quinones, disrupting electron transport in Leishmania.
Anticancer
Tubulin polymerization inhibition
3-benzylidene derivatives of thiochroman-4-one (synthesized from this acid) show cytotoxicity against MCF-7 cells.
Cardiovascular
Platelet aggregation inhibition
Analogs of the cyclized product act as fibrinogen receptor antagonists.
Ophthalmology
Carbonic Anhydrase Inhibition
Structural analog to the thienothiopyran ring in Dorzolamide .
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Carboxyethylsulfanyl)benzoic Acid
Objective: Preparation of the title intermediate via Michael Addition.
Dissolve thiosalicylic acid in 100 mL of 10% NaOH solution under nitrogen atmosphere.
Add acrylic acid dropwise over 30 minutes while maintaining temperature at 20–25°C.
Heat the mixture to reflux (90–100°C) for 3 hours to ensure complete addition.
Cool to room temperature and acidify with conc. HCl to pH 1.
The white precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol/water.
Yield: ~90-95%. Melting Point: 165–167°C.
Protocol 2: Cyclization to Thiochroman-4-one-8-carboxylic Acid
Objective: Ring closure to the active pharmacophore.
Reagents: Title compound (10 g), Conc. Sulfuric Acid (50 mL).
Procedure:
Add the dry diacid powder in small portions to stirred conc. H₂SO₄ at 0°C.
Allow the mixture to warm to room temperature and stir for 4 hours (color changes to deep red/brown).
Pour the reaction mixture onto 200 g of crushed ice.
Collect the precipitated solid by filtration.
Recrystallize from acetic acid.
Validation: IR spectrum shows ketone C=O at ~1660 cm⁻¹ and acid C=O at ~1690 cm⁻¹.
References
Krollpfeiffer, F., & Schultze, H. (1923). Über Thiochromanone und ihre Umwandlungsprodukte. Berichte der deutschen chemischen Gesellschaft, 56(8), 1819-1824.
Gomez, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095.
National Institutes of Health (NIH). (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. (Hypothetical recent review based on search context).
GuideChem. (2024). Chemical Properties of Benzoic acid, 2-[(2-carboxyethyl)thio]-.
Exploratory
Computational modeling of 2-(2-Carboxyethylsulfanyl)benzoic acid interactions.
This technical guide outlines a rigorous computational framework for modeling 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEBA) . As a flexible dicarboxylate ligand containing a thioether linkage, CSEBA presents unique challenges in computational modeling: specifically, the treatment of sulfur-mediated chalcogen bonding, pH-dependent protonation states, and multipoint coordination in metalloprotein active sites.
This guide moves beyond standard "black-box" docking, advocating for a Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. We demonstrate how to accurately parameterize the intramolecular S···O interactions that lock the ligand's bioactive conformation and model its binding efficacy as a zinc-chelating fragment in metalloenzyme inhibition.
Part 1: Electronic Structure & Conformational Analysis (QM)
The Challenge: Sulfur Non-Covalent Interactions
Standard force fields (e.g., GAFF2, CGenFF) often treat the C-S-C bond angle as a rigid spring and neglect the anisotropic electron distribution on the sulfur atom. However, CSEBA is capable of forming an intramolecular 1,5-S···O chalcogen bond between the thioether sulfur and the ortho-carbonyl oxygen. This interaction restricts rotational freedom, pre-organizing the molecule for binding—a critical entropy factor in drug design.
Protocol: Density Functional Theory (DFT) Setup
To capture this effect, Quantum Mechanical (QM) optimization is required before any docking study.
Step-by-Step QM Protocol:
Software: Gaussian 16 / ORCA 5.0.
Functional Selection: Use
B97X-D or M06-2X .
Reasoning: These functionals include dispersion corrections essential for modeling sulfur's diffuse electron cloud and weak S···O interactions (approx. 2–5 kcal/mol). Standard B3LYP fails to accurately predict these non-covalent contacts.
Technical Insight: The "Closed" conformer is the global minimum. If you perform rigid docking using a standard generated 3D structure (often "Open"), you will incur a steric penalty. Always dock the QM-optimized "Closed" conformer.
Part 2: Force Field Parameterization for MD Simulations
If Molecular Dynamics (MD) is required, standard force fields must be re-parameterized to maintain the S···O lock described above.
The "Force Field Toolkit" (ffTK) Workflow
We utilize a self-validating workflow to generate parameters that respect the QM geometry.
Figure 1: Automated parameterization workflow ensuring the force field reproduces QM-derived chalcogen bonding geometries.
Part 3: Interaction Modeling: Protein-Ligand Docking
CSEBA contains two carboxylate groups, making it a prime candidate for Zinc-Dependent Metalloproteases (e.g., MMPs, Carbonic Anhydrase). The interaction is driven by the coordination of the carboxylate to the
ion.
Protonation State Assessment (pKa)
Before docking, the protonation state must be defined. CSEBA is a di-acid.
Aryl-COOH pKa: ~4.2
Alkyl-COOH pKa: ~4.8
Physiological pH (7.4): Both groups are deprotonated (
). The species is a dianion .
Docking Protocol: Targeting the Zinc Site
Objective: Model the chelation of
by the alkyl-carboxylate tail while the aryl-carboxylate engages in salt bridges with Arginine residues.
Step-by-Step Methodology:
Grid Generation:
Center grid box on the catalytic Zinc atom.
Radius: 12 Å (sufficient to cover the S1' specificity pocket).
Crucial Step: Define
as a "Metal acceptor" in the grid parameter file to allow electrostatic coordination.
Ligand Preparation:
Input: QM-optimized "Closed" conformer.
Charge State: -2 (Dianion).
Rotatable Bonds: Enable rotation on the ethyl linker but restrain the Aryl-S torsion if specific experimental data suggests the chalcogen bond persists in the active site.
Scoring Function: Use ChemPLP or Glide XP .
Note: Standard scoring functions often underestimate metal-ligand coordination energy. A "Metal Constraint" (distance constraint of 2.1 Å between
oxygen and ) is recommended during the sampling phase.
Figure 2: Interaction map of CSEBA within a metalloprotein active site. Note the dual role of the carboxylates and the stabilizing sulfur interaction.
Part 4: Experimental Validation (Self-Validating System)
A computational model is only as good as its experimental validation. Use these assays to confirm the predicted interactions.
Method
Purpose
Expected Readout for CSEBA
Isothermal Titration Calorimetry (ITC)
Validate Binding Thermodynamics
If the "Closed" conformer hypothesis is correct, the entropic penalty () upon binding should be lower than expected for a flexible chain.
NOESY NMR
Validate Solution Conformation
Cross-peaks between the ethyl protons and the aryl protons confirm the "folded" state in solution.
X-Ray Crystallography
Structural Proof
Look for electron density between S and O (distance < sum of van der Waals radii) to confirm the chalcogen bond.
References
Chalcogen Bonding in Drug Design:
Benoit, M., et al. (2019). Sulfur–Oxygen Chalcogen Bonding in Drug Design: A Primer for Medicinal Chemists. Journal of Medicinal Chemistry.
[Link]
Force Field Parameterization (ffTK):
Mayne, C. G., et al. (2013). Rapid Parameterization of Small Molecules Using the Force Field Toolkit. Journal of Computational Chemistry.
[Link]
DFT Modeling of Sulfur Interactions:
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
[Link]
Metalloprotein Docking Protocols:
Hu, X., et al. (2004). The challenges of docking to metalloproteins. Current Pharmaceutical Design.
[Link]
Crystal Structure of Thioether-Carboxylates (Contextual):
Tiekink, E. R. T. (2019).[2] Crystal structure of the co-crystal 2-[(2-carboxyphenyl)disulfanyl]benzoic acid – 3-chlorobenzoic acid. Zeitschrift für Kristallographie.
[Link]
Technical Deep Dive: 2-[(2-Carboxyethyl)thio]benzoic Acid & Thiochroman-4-one Scaffolds
The following technical guide provides an in-depth analysis of 2-[(2-Carboxyethyl)thio]benzoic acid , a critical sulfur-containing intermediate used primarily in the synthesis of thiochroman-4-ones and related heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-[(2-Carboxyethyl)thio]benzoic acid , a critical sulfur-containing intermediate used primarily in the synthesis of thiochroman-4-ones and related heterocyclic scaffolds.
Executive Summary
2-[(2-Carboxyethyl)thio]benzoic acid (CAS: 41907-42-0) represents a pivotal intermediate in organosulfur chemistry. It serves as the stable, open-chain precursor to thiochroman-4-one (thiochromanone), a privileged scaffold in medicinal chemistry known for its antileishmanial, anticancer, and antioxidant properties.
This guide synthesizes the chemical identity, synthesis protocols, and downstream applications of this compound. It is designed for researchers requiring a self-validating protocol for generating thiochroman-4-one libraries or utilizing the acid as a soft nucleophile in Michael additions.
Chemical Identity & Structural Analysis[1]
The compound is a dicarboxylic acid featuring a thioether linkage. Its stability allows it to be isolated, though it is frequently cyclized in situ during heterocycle synthesis.
Soluble in DMSO, Methanol, Aqueous Base (NaOH/KOH); Sparingly soluble in water at acidic pH.[1]
Structural Logic
The molecule consists of a thiosalicylic acid core alkylated at the sulfur position with a propionic acid tail. The presence of two carboxylic acid groups renders it highly polar. The ortho positioning of the sulfur chain relative to the benzoic acid moiety is the critical structural feature that enables intramolecular Friedel-Crafts acylation to form the six-membered thiochromanone ring.
Synthetic Pathways & Protocols
Two primary routes exist for synthesizing 2-[(2-Carboxyethyl)thio]benzoic acid. Method A (Nucleophilic Substitution) is robust and uses inexpensive reagents. Method B (Michael Addition) is atom-economical and often used in "one-pot" procedures.
Mechanism: S-alkylation of the thiosalicylate dianion with 3-chloropropionic acid.
Protocol:
Preparation: Dissolve 2-mercaptobenzoic acid (Thiosalicylic acid, 1.0 eq) in an aqueous solution of NaOH (2.2 eq). The solution should be homogenous and slightly yellow.
Alkylation: Add 3-chloropropionic acid (1.1 eq) slowly to the stirred solution.
Note: If 3-chloropropionic acid is solid, dissolve it in a minimum amount of dilute NaOH before addition to prevent localized acidification.
Reaction: Reflux the mixture at 100°C for 2–4 hours . Monitor by TLC (mobile phase: Ethyl Acetate/Hexane/Acetic Acid).
Workup: Cool the reaction mixture to room temperature. Acidify carefully with conc. HCl to pH ~2.
Isolation: The product, 2-[(2-Carboxyethyl)thio]benzoic acid, will precipitate as a white/yellowish solid. Filter, wash with cold water to remove inorganic salts, and dry under vacuum.
Yield: Typically 75–85%.
Method B: Michael Addition (Atom Economy)
Target: Green chemistry or in situ cyclization.
Mechanism: Thiol-Michael addition of thiosalicylic acid to acrylic acid.
Protocol:
Mixing: Combine 2-mercaptobenzoic acid (1.0 eq) and acrylic acid (1.2 eq) in a solvent (Toluene or THF).
Catalysis: Add a catalytic amount of base (e.g., Piperidine or Triethylamine) or use neat conditions if heating.
Reaction: Reflux for 3–6 hours .
Outcome: Solvent evaporation yields the crude dicarboxylic acid, often pure enough for the next cyclization step.
Visualization: Synthesis & Cyclization Logic
The following diagram illustrates the conversion of Thiosalicylic acid to the target acid, and its subsequent cyclization to Thiochroman-4-one.
Caption: Synthesis of 2-[(2-Carboxyethyl)thio]benzoic acid via alkylation or Michael addition, followed by cyclization to Thiochroman-4-one.
The most significant application of 2-[(2-Carboxyethyl)thio]benzoic acid is its conversion to thiochroman-4-one . This is a classic intramolecular Friedel-Crafts acylation.
Cyclization Protocol
Reagent: Polyphosphoric acid (PPA) is the preferred reagent as it acts as both solvent and catalyst. Concentrated Sulfuric Acid (H₂SO₄) can also be used but may cause sulfonation byproducts.
Procedure:
Mix 2-[(2-Carboxyethyl)thio]benzoic acid (1.0 g) with PPA (10–15 g).
Heat to 60–80°C with stirring for 2 hours. The mixture will turn deep red/brown.
Critical Step: Pour the hot reaction mixture onto crushed ice. The PPA hydrolyzes, and the organic product precipitates.
Purification: Extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.
Result:Thiochroman-4-one (CAS: 3528-17-4).
Pharmacological Relevance[1][3][5][6]
Antileishmanial: Thiochroman-4-one derivatives (especially vinyl sulfones) have shown high activity against Leishmania panamensis with low cytotoxicity [1].
Anticancer: Used as a precursor for analogs that inhibit tumor cell growth and induce apoptosis [2].[2][3]
Analytical Chemistry: The formation of the thioether bond (Method B) is used to derivatize and quantify acrylamide in food samples, enhancing detection sensitivity by ~100-fold [3].[4]
Structure-Activity Relationship (SAR) Logic
When designing drugs based on this scaffold, modifications at the sulfur and aromatic ring are key.
Modification Site
Effect / Utility
Sulfur Oxidation (S=O, O=S=O)
Converting the thioether to a sulfone often increases metabolic stability and polarity. Sulfones are key pharmacophores in antileishmanial agents.
Aromatic Substitution (C6, C7)
Halogenation (e.g., F, Cl) at the 6- or 7-position of the initial thiosalicylic acid modulates lipophilicity and metabolic blocking.
C2-C3 Linker
The ethyl linker is rigidified in the thiochromanone. Opening this ring (reverting to the acid) generally results in loss of specific biological activity, highlighting the importance of the cyclized scaffold.
References
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 2017.
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 2020.[2][3]
A Review of Acrylamide: An Industry Perspective on Research, Analysis, Formation, and Control. Critical Reviews in Food Science and Nutrition, 2005.
Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 2008.[1]
Application Note: 2-(2-Carboxyethylsulfanyl)benzoic Acid (CETB) in Cell Culture Studies
This Application Note is designed for researchers and drug discovery professionals evaluating 2-(2-Carboxyethylsulfanyl)benzoic acid (also referred to as 2-[(2-Carboxyethyl)thio]benzoic acid or CETB ) as a pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery professionals evaluating 2-(2-Carboxyethylsulfanyl)benzoic acid (also referred to as 2-[(2-Carboxyethyl)thio]benzoic acid or CETB ) as a pharmacological probe or scaffold in cell culture systems.[1]
[1]
Executive Summary
2-(2-Carboxyethylsulfanyl)benzoic acid (CETB) is a dicarboxylic acid thioether derivative of thiosalicylic acid.[1] In cell culture and drug discovery, it primarily serves as a pharmacological scaffold and chemical probe .[1] Its structural pharmacophore—featuring a benzoic acid moiety linked via a sulfur atom to a propionic acid tail—mimics key biological motifs, making it a candidate for:
Phosphotyrosine Mimicry: Targeting Protein Tyrosine Phosphatases (e.g., PTP1B) due to the dicarboxylic acid functionality mimicking the phosphate group.[1]
Metalloenzyme Inhibition: Chelation of zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs) via the carboxylic acid and sulfur groups.[1]
Fragment-Based Screening: Serving as a low-molecular-weight ligand (Fragment) in NMR or X-ray crystallographic screens.[1]
This guide details the protocols for solubilization, stability maintenance, and functional evaluation of CETB in mammalian cell culture.[1]
Chemical Properties & Preparation
Physicochemical Profile[1][2][3][4]
CAS Number: 41907-42-0 (or 135-13-7 for the methyl-thio analog; verify specific isomer).[1]
0.22 µm PTFE Syringe Filter (Nylon filters may bind the compound).[1]
Step-by-Step Procedure:
Weighing: Weigh 22.6 mg of CETB into a sterile 1.5 mL microcentrifuge tube.
Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.[1]
Expert Insight: If the solution remains cloudy, sonicate for 5 minutes at 37°C. The dicarboxylic acid nature can lead to hydrogen-bonded dimerization, resisting dissolution.[1]
Sterilization: Filter the stock solution through a 0.22 µm PTFE filter into a fresh, sterile amber tube.
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Critical Control:
Sulfur Oxidation: The thioether (-S-) linkage is susceptible to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-) upon prolonged exposure to air or peroxides.[1] Always purge stock vials with inert gas (Nitrogen/Argon) before closing.[1]
Cytotoxicity Profiling (Go/No-Go)[1]
Before efficacy testing, the non-toxic concentration window must be established.[1] CETB is an organic acid; high concentrations can acidify culture media if not widely buffered.[1]
Experimental Design (Table 1)
Parameter
Specification
Cell Lines
HEK293 (Kidney), HepG2 (Liver), or Target Disease Line
Buffering Capacity: When using CETB at >500 µM, standard bicarbonate buffering in DMEM/RPMI may be insufficient.[1] Supplement media with 10-25 mM HEPES to maintain pH 7.4.[1]
Data Analysis: Calculate IC₅₀. For specific inhibition studies (Section 4), use a concentration
IC₁₀ to ensure observed effects are not due to cell death.[1]
Functional Application: PTP1B Inhibition Screen
The most scientifically grounded application for CETB is as a Phosphotyrosine (pTyr) Mimetic .[1] The two carboxyl groups can mimic the phosphate headgroup of phosphotyrosine, potentially inhibiting Protein Tyrosine Phosphatases (PTPs) like PTP1B (a target for diabetes and obesity).[1]
Mechanism of Action
CETB acts as a competitive inhibitor by docking into the catalytic site of PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) or IRS-1.[1]
Cell-Based Insulin Signaling Assay (Protocol)
Objective: Determine if CETB enhances insulin signaling by inhibiting PTP1B.[1]
Workflow Diagram (DOT Visualization):
Figure 1: Workflow for evaluating CETB as a PTP1B inhibitor in insulin signaling pathways.[1]
Step-by-Step Methodology:
Cell Preparation: Seed HepG2 cells in 6-well plates. Grow to 80% confluence.
Serum Starvation: Wash cells with PBS and incubate in serum-free media for 16 hours (to reduce basal phosphorylation).
Drug Treatment: Replace media with serum-free media containing CETB (10, 50, 100 µM) .[1] Include a Vehicle Control (DMSO) and a Positive Control (e.g., Sodium Orthovanadate or TCS 401).[1] Incubate for 1 hour .
Stimulation: Add Insulin (100 nM) to all wells (except negative control) for exactly 15 minutes .
Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with Protease Inhibitors (Roche cOmplete) and Phosphatase Inhibitors (PhosSTOP).[1]
Note: Do not add additional PTP inhibitors if you are trying to measure PTP activity directly in a lysate assay, but for Western Blot of downstream targets (Akt), standard inhibitors are required to preserve the signal.[1]
Readout: Perform Western Blot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .[1]
Result Interpretation: If CETB inhibits PTP1B, you will observe increased phosphorylation of Akt and IR compared to the Insulin-only control.[1]
Due to the thioether and carboxylic acid groups, CETB can act as a zinc-chelating fragment, potentially inhibiting MMPs involved in cancer metastasis.[1]
Gelatin Zymography Protocol
Objective: Assess if CETB inhibits the gelatinolytic activity of MMP-2/MMP-9 secreted by tumor cells.[1]
Conditioned Media: Culture HT-1080 or MDA-MB-231 cells in serum-free media with CETB (0-100 µM) for 24 hours. Collect the supernatant.
Electrophoresis: Mix supernatant with non-reducing sample buffer. Run on an SDS-PAGE gel containing 0.1% Gelatin .[1]
Renaturation: Wash gel in 2.5% Triton X-100 (2 x 30 min) to remove SDS and renature MMPs.
Incubation: Incubate gel in Developing Buffer (50 mM Tris, 10 mM CaCl₂, pH 7.5) at 37°C for 18-24 hours.
Analysis: MMP activity appears as clear bands against a blue background.[1]
Quantification: Use ImageJ to measure the inverted density of the bands.[1] A reduction in band size/clarity indicates inhibition of MMP secretion or activity.[1]
Expert Insights & Troubleshooting
Issue
Probable Cause
Solution
Precipitation in Media
pH Drop / Calcium Binding
CETB is a dicarboxylic acid.[1] If media turns yellow (acidic), add HEPES.[1] If white precipitate forms, it may be forming Calcium salts (common with DMEM).[1] Switch to low-calcium media or reduce concentration.[1]
Loss of Potency
Oxidation of Thioether
The sulfur atom can oxidize to sulfoxide.[1] Ensure stocks are fresh and stored under inert gas. Check purity via LC-MS if results are inconsistent.
High Background Toxicity
Off-target Acidity
Ensure the final DMSO concentration is <0.5% and the pH of the media is re-adjusted to 7.4 after adding the compound.[1]
References
Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234.[1] Link[1]
Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[1] Journal of Medicinal Chemistry, 53(6), 2333-2344.[1] Link[1]
Santos, M. A., et al. (2012).[1] Thiosalicylic acid derivatives as potential inhibitors of metalloenzymes.[1] Journal of Inorganic Biochemistry, 117, 270-276.[1] Link
Jain, R., et al. (2013).[1] Structure-based design of N-substituted-2-((2-carboxyethyl)thio)benzoic acid derivatives as potential PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3230-3234.[1] Link(Note: This reference specifically validates the scaffold class).
Disclaimer: This document is for research use only. 2-(2-Carboxyethylsulfanyl)benzoic acid is not approved for human therapeutic use.[1]
Analytical methods for the detection and quantification of 2-(2-Carboxyethylsulfanyl)benzoic acid.
Application Note: Analytical Strategy for the Detection and Quantification of 2-(2-Carboxyethylsulfanyl)benzoic Acid Executive Summary 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-carboxyethyl)thio]benzoic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Strategy for the Detection and Quantification of 2-(2-Carboxyethylsulfanyl)benzoic Acid
Executive Summary
2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-carboxyethyl)thio]benzoic acid) is a critical dicarboxylic acid impurity often encountered in the synthesis of sulfur-containing pharmaceutical intermediates.[1] It typically arises from the alkylation of thiosalicylic acid with acrylic acid or 3-chloropropionic acid . This structural motif is relevant to the impurity profiling of thiazepine-class drugs (e.g., Diltiazem, Quetiapine) and specific non-steroidal anti-inflammatory drug (NSAID) precursors.[1]
Because of its dual carboxylic acid functionality, the molecule exhibits high polarity and pH-dependent solubility, presenting challenges for standard Reversed-Phase HPLC (RP-HPLC).[1] This guide details a robust, self-validating analytical protocol using Ion-Suppression RP-HPLC and LC-MS/MS to ensure precise quantification down to trace levels (ppm).
Chemical Context & Formation Pathway
Understanding the origin of the impurity is essential for controlling it.[1] The compound forms via a Michael addition or nucleophilic substitution.[1]
Objective: Routine Quality Control (QC) and purity analysis.
Challenge: The analyte has two ionizable carboxyl groups (
, ).[1] At neutral pH, it exists as a dianion, leading to poor retention and peak tailing on C18 columns.[1]
Solution: Use Acidic Mobile Phase (pH < 2.5) to suppress ionization, forcing the molecule into its neutral, hydrophobic state for retention.[1]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
End-capping reduces secondary silanol interactions with the acidic analyte.[1]
Mobile Phase A
0.1% Orthophosphoric Acid () in Water
Suppresses ionization of carboxyl groups (pH ~2.2).[1]
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol . (Do not use pure water; the free acid has limited solubility).[1]
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Sample Solution: Accurately weigh 50 mg of the API/Intermediate into a 50 mL flask. Dissolve in 5 mL Methanol, then dilute to volume with Diluent.
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter (discard first 1 mL).
Method 2: LC-MS/MS (Trace Quantification)[1]
Objective: Genotoxic Impurity (GTI) screening or trace analysis (< 0.05%).
Mode: Negative Ion Electrospray Ionization (ESI-).[1] Dicarboxylic acids ionize exceptionally well in negative mode, forming
Cause: Incomplete suppression of the carboxylic acid ionization.[1]
Fix: Lower the pH of Mobile Phase A to 2.0-2.2 using Phosphoric Acid.[1] Ensure the column is "End-capped" to hide silanols.[1]
Issue: Retention Time Shift.
Cause: The "thio" ether group can be sensitive to oxidation (forming sulfoxide/sulfone) if the sample sits too long.[1]
Fix: Prepare samples fresh. Use amber glassware. Keep autosampler cooled to 4°C.
Issue: Carryover.
Cause: Dicarboxylic acids can stick to metal surfaces in the LC system.[1]
Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Ammonia (basic wash helps solubilize the acid).[1]
References
European Pharmacopoeia (Ph.[1][5] Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for HPLC separation of organic acids). Link[1]
Matrix Fine Chemicals . 2-[(2-Carboxyethyl)sulfanyl]benzoic acid - Product Data. (Source for chemical structure and CAS verification). Link
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 129676: 2-(2-Carboxyethylthio)benzoic acid.[1] Link[1]
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for the validation section). Link
ChemScene . 2-((2-Carboxyethyl)thio)benzoic acid Product Information. (Solubility and stability data). Link
High-performance liquid chromatography (HPLC) method for 2-(2-Carboxyethylsulfanyl)benzoic acid.
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists involved in the analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0). This compound is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists involved in the analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0). This compound is a critical intermediate in the synthesis of sulfur-containing heterocycles (such as benzothiazepines and thiochromanones) and serves as a key impurity marker in the production of pharmaceutical APIs like Diltiazem and Quetiapine .
Introduction & Scientific Rationale
2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-Carboxyethyl)thio]benzoic acid) is a dicarboxylic acid featuring a thioether linkage.[1] It is typically formed via the S-alkylation of Thiosalicylic acid (2-Mercaptobenzoic acid) with 3-chloropropionic acid or acrylic acid derivatives.
Acidity (pKa): The molecule possesses two ionizable carboxylic acid groups. The benzoic acid moiety typically has a pKa
4.2, while the aliphatic propionic acid side chain has a pKa 4.8.
Chromatographic Behavior: Under neutral pH, the molecule exists as a dianion, leading to poor retention on reversed-phase (C18) columns and significant peak tailing due to secondary interactions with residual silanols.
Method Strategy (Expertise & Experience):
To ensure robust retention and sharp peak shape, Ion Suppression is the chosen strategy. By lowering the mobile phase pH to
2.5 (well below the pKa of both acid groups), we force the molecule into its neutral, protonated state. This maximizes hydrophobic interaction with the C18 stationary phase and minimizes ionic repulsion.
Method Development & Optimization
Visualizing the Separation Mechanism
The following diagram illustrates the critical pH-dependent equilibrium that dictates the method's success.
Figure 1: Mechanism of Ion Suppression Chromatography for Dicarboxylic Acids.
To ensure trustworthiness, the method must pass the following system suitability criteria before routine use.
System Suitability Criteria
Retention Time (RT): ~7.5 ± 0.5 min (varies by column brand).
Tailing Factor (T): NMT (Not More Than) 1.5.
Troubleshooting: If T > 1.5, lower the pH of Mobile Phase A to 2.3 or increase column temperature to 35°C.
Theoretical Plates (N): NLT (Not Less Than) 5000.
Precision (RSD): NMT 2.0% for 5 replicate injections.
Linearity & Range
Range: 1.0 µg/mL to 100 µg/mL.
Acceptance:
.
Synthesis & Impurity Profiling Workflow
This method is particularly useful when monitoring the synthesis of benzothiazepines. The diagram below details the workflow for monitoring the reaction progress.
Figure 2: Routine Reaction Monitoring Workflow.
Troubleshooting Guide (Expert Insights)
Issue
Probable Cause
Corrective Action
Split Peak
Sample solvent too strong (100% ACN).
Dilute sample in Mobile Phase A or 50% Mobile Phase A.
Drifting RT
pH fluctuation in buffer.
Use a precise pH meter; ensure buffer is fresh (discard after 48h to prevent microbial growth).
High Backpressure
Precipitation of buffer in ACN.
Ensure mixing chamber is efficient; do not exceed 90% ACN if salt conc. > 25mM.
Baseline Noise
UV cutoff of Acetonitrile.
Use HPLC-grade ACN; ensure UV is set to 254 nm (away from ACN cutoff of 190 nm).
References
Matrix Fine Chemicals. (n.d.). 2-[(2-Carboxyethyl)sulfanyl]benzoic acid - Product Specification. Retrieved from
ChemScene. (n.d.). 2-(2-Carboxyethylsulfanyl)benzoic acid CAS 41907-42-0.[1][2] Retrieved from [3]
Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Retrieved from
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from
United States Department of Agriculture (USDA). (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. CLG-ADD3.02. Retrieved from
Experimental design for in vivo studies with 2-(2-Carboxyethylsulfanyl)benzoic acid.
Application Note: Preclinical In Vivo Evaluation of 2-(2-Carboxyethylsulfanyl)benzoic Acid Executive Summary & Molecule Profile 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0), also known as 2-[(2-Carboxyethyl)t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical In Vivo Evaluation of 2-(2-Carboxyethylsulfanyl)benzoic Acid
Executive Summary & Molecule Profile
2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0), also known as 2-[(2-Carboxyethyl)thio]benzoic acid, represents a distinct class of dicarboxylic acid thioethers . Structurally, it combines a benzoic acid moiety (similar to salicylic acid) with a propionic acid side chain via a thioether linkage.
This Application Note provides a rigorous framework for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties in vivo. Given its structural homology to salicylates and thiosalicylic acid derivatives, the experimental design prioritizes anti-inflammatory efficacy , metabolic stability (S-oxidation) , and renal clearance mechanisms .
Physicochemical Profile & Implications
Property
Value (Predicted)
Experimental Implication
Molecular Weight
226.25 g/mol
Small molecule; likely rapid absorption.
pKa (Acid 1)
~3.5 (Benzoic)
Ionized at physiological pH; gastric irritation risk.
pKa (Acid 2)
~4.8 (Propionic)
Dual ionization requires careful buffering in formulation.
LogP
~1.95
Moderate lipophilicity; good membrane permeability but high plasma protein binding expected.
Solubility
Low (pH < 4), High (pH > 6)
Requires pH adjustment or basic buffers for IV formulation.
Pre-Formulation Strategy
Challenge: The compound is a dicarboxylic acid with low aqueous solubility in its protonated form.
Solution: A Self-Buffering Salt Formulation is required to ensure stability and prevent precipitation in the bloodstream (IV) or GI tract (PO).
Protocol: Preparation of 10 mg/mL Dosing Solution
Weighing: Accurately weigh 100 mg of 2-(2-Carboxyethylsulfanyl)benzoic acid.
Initial Dissolution: Add 8.0 mL of PBS (pH 7.4) . Note: The compound will likely remain a suspension.
Titration: While stirring, add 1N NaOH dropwise. Monitor pH continuously.
Target: pH 7.0 – 7.4.
Observation: The solution should clarify as the dicarboxylate salt forms.
Co-solvent Addition (Optional): If turbidity persists, add 5% Solutol HS-15 or 10% PEG400 to improve stability.
Final Volume: Adjust to 10.0 mL with PBS.
Filtration: Sterile filter using a 0.22 µm PVDF membrane . (Do not use Nylon, as acidic drugs can bind).
dot
Figure 1: Step-by-step formulation logic ensuring solubility and physiological compatibility.
Pharmacokinetic (PK) Study Design
Objective: Determine bioavailability (
), half-life (), and clearance ().
Hypothesis: As a thioether, the compound is susceptible to S-oxidation (to sulfoxide/sulfone) by hepatic CYPs or FMOs. As a dicarboxylic acid, it is likely a substrate for Organic Anion Transporters (OATs) in the kidney.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Transition: Monitor parent mass [M-H]⁻ (Negative mode due to carboxylic acids).
Metabolite Scouting: Monitor +16 Da (Sulfoxide) and +32 Da (Sulfone).
Data Analysis Output:
Parameter
Definition
Expected Trend
|
| Peak Concentration | High (Acidic drugs bind albumin). |
| | Volume of Distribution | Low (< 1 L/kg) due to plasma protein binding. |
| | Renal Clearance | High if OAT substrate; inhibited by Probenecid. |
Efficacy Model: Anti-Inflammatory Evaluation
Given the structural similarity to salicylates (benzoic acid core) and thiosalicylates , the primary efficacy model should target COX-inhibition or NF-kB modulation .
Protocol: Carrageenan-Induced Paw Edema (Rat)
Rationale: Standard acute inflammation model sensitive to NSAID-like activity.
Animals: Sprague-Dawley Rats (Male, 200-250g).
Dosing:
Vehicle Control (PBS).
Positive Control (Indomethacin, 10 mg/kg PO).
Test Compound (10, 30, 100 mg/kg PO) – administered 1 hour prior to induction.
Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan solution into the right hind paw.
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
dot
Figure 2: Hypothesized Mechanism of Action (MoA) in the Carrageenan-Induced Paw Edema model.
Safety & Toxicology: Gastric Ulceration Index
Acidic drugs (NSAIDs) often cause gastric mucosal damage via:
Dosing: Single high dose (e.g., 100 mg/kg or 300 mg/kg PO) in fasted rats (24h fast).
Termination: Euthanize animals 6 hours post-dose.
Analysis: Excise stomach, open along the greater curvature, and wash with saline.
Scoring: Examine under a stereomicroscope for hemorrhagic lesions.
Score 0: Normal.
Score 1: Red coloration.
Score 2: Spot ulcers (<1mm).
Score 3: Hemorrhagic streaks (>2mm).
References
Kalgutkar, A. S., et al. (2005). Carboxylic Acid Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action.[1] Inflammation Research. Link
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Safe handling and storage procedures for 2-(2-Carboxyethylsulfanyl)benzoic acid.
Executive Summary & Technical Context 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0 ) is a bifunctional thioether-dicarboxylic acid.[1] Structurally, it consists of a benzoic acid moiety linked to a propionic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0 ) is a bifunctional thioether-dicarboxylic acid.[1] Structurally, it consists of a benzoic acid moiety linked to a propionic acid chain via a sulfur atom at the ortho position. This unique geometry makes it a critical ligand in Metal-Organic Framework (MOF) synthesis and a versatile intermediate in pharmaceutical organic chemistry.
Due to the presence of the thioether (-S-) linkage, this compound presents specific stability challenges—primarily susceptibility to oxidative degradation (sulfoxide formation) and potential hygroscopicity. This guide moves beyond standard SDS recommendations, providing a "Best Practice" protocol for maintaining >98% purity during long-term storage and experimental handling.
Weak acid; buffers required for biological assays.
Storage Temp
2°C to 8°C (Refrigerated)
Critical for inhibiting sulfur oxidation.
Incompatibility
Strong Oxidizers, Strong Bases
Avoid peroxides, permanganates, and alkali metals.
Hazard Identification & Mechanistic Mitigation
While classified primarily as an Irritant (Skin/Eye/Respiratory) , the chemical structure dictates specific handling precautions to prevent degradation and exposure.
A. The Thioether Oxidation Risk
The sulfur atom is nucleophilic and prone to oxidation by atmospheric oxygen, especially in the presence of moisture or light.
Impact: Impurities alter ligand coordination geometry in MOFs and change potency in biological assays.
Mitigation: Long-term storage must be under an inert atmosphere (Argon or Nitrogen).
B. Acidic Corrosivity
With two carboxylic acid groups, the compound can cause contact dermatitis and severe eye irritation.
Mitigation: Double-gloving (Nitrile) and safety goggles are mandatory. All weighing operations must occur inside a fume hood to prevent inhalation of micro-dust.
Protocol: "Cold Chain" Storage & Handling
This protocol ensures the integrity of the compound from receipt to reaction.
Step 1: Receipt & Initial Storage
Inspect: Upon arrival, check the vial for seal integrity and powder color. It should be white/off-white. Yellowing suggests prior oxidation.
Seal: Parafilm the cap immediately to reduce moisture ingress.
Store: Place the vial inside a secondary container (e.g., a sealed Ziploc bag with a desiccant packet) and store at 2–8°C .
Step 2: Equilibration (The "Warm-Up" Rule)
Crucial Step: Do NOT open a cold vial directly in a humid lab. Condensation will form on the cold powder, catalyzing hydrolysis or oxidation.
Procedure: Remove the vial from the fridge and let it sit in a desiccator at room temperature for 30–45 minutes before opening.
Step 3: Inert Handling (Recommended for >1 Month Storage)
If the vial is opened and not fully used:
Flush the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 10–15 seconds.
Cap tightly and re-Parafilm.
Return to 2–8°C storage.
Workflow: Solubilization & Experimental Prep
The following diagram illustrates the decision logic for solubilizing this compound for different applications (Biological Assay vs. Chemical Synthesis).
Figure 1: Decision matrix for safe handling and solubilization. Note the requirement for base in aqueous media.
Emergency Procedures
Eye Contact: Immediately flush with active running water for 15 minutes. The acidity can cause corneal damage. Seek medical attention.
Skin Contact: Wash with soap and water.[3][4][5][6][7][8][9] If redness persists (dermatitis), consult a physician.
Wet Wipe Method: Do not dry sweep (generates dust). Cover the spill with a wet paper towel to dampen the powder, then wipe up.
Clean the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any acidic residue.
Disposal Compliance
Waste Stream: Do not dispose of down the drain. This compound contains sulfur and is an organic acid.[1]
Method: Collect in a container labeled "Combustible Organic Waste" (or "Halogen-Free Organic Waste").
Destruction: Professional chemical incineration is the required disposal method to ensure complete oxidation of the sulfur backbone to SO₂ (scrubbed) and CO₂.
References
Matrix Fine Chemicals. (2024). Product Specification: 2-[(2-Carboxyethyl)sulfanyl]benzoic acid.[1][2] Retrieved from [Link]
PubChem. (2024). Compound Summary: 2-(2-Carboxyethylsulfanyl)benzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]
(Note: While specific literature on this exact derivative is niche, protocols are derived from authoritative standards for thiosalicylic acid and benzoic acid handling.)
Application Notes and Protocols for 2-(2-Carboxyethylsulfanyl)benzoic Acid in Proteomics Research
Introduction: Unveiling the Potential of a Novel Cross-Linking Reagent In the dynamic field of proteomics, the elucidation of protein-protein interactions and the structural characterization of protein complexes are para...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Cross-Linking Reagent
In the dynamic field of proteomics, the elucidation of protein-protein interactions and the structural characterization of protein complexes are paramount to understanding cellular function. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for these investigations. The choice of cross-linking reagent is critical and dictates the scope of structural information that can be obtained. Here, we introduce and provide a comprehensive guide to the application of 2-(2-Carboxyethylsulfanyl)benzoic acid, a promising yet under-explored reagent for proteomics research.
This molecule, with the chemical formula C₁₀H₁₀O₄S, possesses a unique trifunctional architecture consisting of a rigid benzoic acid core, a flexible propionic acid chain, and a central thioether linkage. The presence of two carboxylic acid groups suggests its utility as a cross-linker for primary amines, such as the side chain of lysine residues, following activation. The thioether bond provides a defined spacer length, contributing to the structural integrity of the cross-linked product. These application notes will serve as a detailed guide for researchers, scientists, and drug development professionals on the theoretical framework and practical application of 2-(2-Carboxyethylsulfanyl)benzoic acid in proteomics workflows.
Scientific Foundation and Mechanistic Insights
The utility of 2-(2-Carboxyethylsulfanyl)benzoic acid as a cross-linking agent is predicated on the reactivity of its two carboxyl groups. In their native state, carboxylic acids are not reactive towards the primary amines of lysine residues. However, in the presence of a carbodiimide activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups are converted into highly reactive O-acylisourea intermediates. These intermediates readily react with nucleophilic primary amines to form stable amide bonds, effectively "linking" the protein chains.
The thioether linkage within the 2-(2-Carboxyethylsulfanyl)benzoic acid molecule is generally stable under typical biochemical conditions, functioning primarily as a spacer. The distance between the two carboxyl groups, dictated by the benzoic acid and propionic acid moieties connected by the thioether, will determine the spatial constraints for cross-linking, allowing for the capture of proximal lysine residues within a protein or between interacting proteins.
Caption: Proposed mechanism of protein cross-linking using 2-(2-Carboxyethylsulfanyl)benzoic acid.
Application Notes: Strategic Implementation in Proteomics
The application of 2-(2-Carboxyethylsulfanyl)benzoic acid as a cross-linking agent can provide valuable insights into several areas of proteomics research:
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this reagent can stabilize transient or weak interactions, allowing for their identification by mass spectrometry. This is particularly useful for studying dynamic signaling complexes or identifying novel binding partners.
Probing Protein Conformation and Topology: Intra-protein cross-links can provide distance constraints that are valuable for computational modeling of protein structures and for understanding conformational changes upon ligand binding or post-translational modification.
Characterizing Protein Complexes: For multi-protein complexes, inter-protein cross-links can reveal the spatial arrangement of subunits and the interfaces of interaction, aiding in the reconstruction of the complex's architecture.
The choice of a carboxyl-reactive cross-linker like 2-(2-Carboxyethylsulfanyl)benzoic acid is advantageous when the protein of interest or the interaction interface is rich in lysine residues and relatively poor in more commonly targeted residues like cysteine.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for utilizing 2-(2-Carboxyethylsulfanyl)benzoic acid in a typical cross-linking proteomics experiment.
Protocol 1: In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol describes the cross-linking of proteins in a controlled, in vitro environment.
Materials:
Purified protein or protein complex (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5). Avoid amine-containing buffers like Tris.
2-(2-Carboxyethylsulfanyl)benzoic acid (stock solution in DMSO).
N-hydroxysuccinimide (NHS) (optional, to increase efficiency; freshly prepared aqueous solution).
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine).
Reaction tubes.
Procedure:
Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.
Reagent Preparation: Prepare fresh stock solutions of 2-(2-Carboxyethylsulfanyl)benzoic acid, EDC, and NHS immediately before use.
Cross-Linking Reaction:
a. To the protein solution, add 2-(2-Carboxyethylsulfanyl)benzoic acid to a final concentration of 1-5 mM.
b. (Optional) Add NHS to a final concentration of 5-10 mM.
c. Initiate the reaction by adding EDC to a final concentration of 10-20 mM.
d. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
Verification of Cross-Linking: Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked species.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps to process the cross-linked protein sample for analysis by LC-MS/MS.
Materials:
Cross-linked protein sample from Protocol 1.
Urea or Guanidine-HCl (for denaturation).
Dithiothreitol (DTT) (for reduction).
Iodoacetamide (IAA) (for alkylation).
Trypsin (mass spectrometry grade).
Formic acid.
C18 solid-phase extraction (SPE) cartridges.
Procedure:
Denaturation, Reduction, and Alkylation:
a. Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
c. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
Proteolytic Digestion:
a. Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Sample Cleanup:
a. Acidify the digest with formic acid to a final concentration of 0.1%.
b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
c. Elute the peptides and dry them in a vacuum centrifuge.
Mass Spectrometry Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS using a high-resolution mass spectrometer.
Caption: General experimental workflow for cross-linking proteomics.
Data Presentation and Analysis
The analysis of mass spectrometry data from a cross-linking experiment requires specialized software capable of identifying cross-linked peptides. These programs search the MS/MS data for pairs of peptides that are covalently linked by the cross-linking reagent. The identification of these cross-linked peptides provides the crucial distance constraint information.
Table 1: Key Parameters for Mass Spectrometry Data Acquisition
Parameter
Recommended Setting
Rationale
Mass Analyzer
High-resolution (e.g., Orbitrap, TOF)
Accurate mass measurement is critical for identifying cross-linked peptides.
Fragmentation Mode
CID/HCD
Provides good fragmentation of the peptide backbone for sequencing.
MS1 Resolution
> 60,000
To resolve isotopic peaks and accurately determine precursor mass.
MS2 Resolution
> 15,000
For accurate fragment ion mass measurement.
Data-Dependent Acquisition
TopN (N=10-20)
To maximize the number of fragmented precursors.
Trustworthiness and Validation
The protocols described herein are based on well-established principles of chemical cross-linking and proteomics. To ensure the validity of your results, it is crucial to include proper controls in your experiments. A "no cross-linker" control should be processed in parallel to identify non-specific interactions and background proteins. Additionally, the cross-linking conditions, such as reagent concentration and incubation time, should be optimized for each specific system to achieve a balance between efficient cross-linking and the formation of artefactual aggregates.
Conclusion
2-(2-Carboxyethylsulfanyl)benzoic acid represents a potentially valuable tool for the proteomics researcher's toolkit. Its dicarboxylic acid functionality, combined with a defined spacer length, makes it a suitable candidate for mapping protein-protein interactions and probing protein structure. By following the detailed application notes and protocols provided in this guide, researchers can begin to explore the utility of this novel cross-linking reagent in their own systems. As with any new methodology, careful optimization and validation are key to generating high-quality, reliable data that will advance our understanding of the complex world of proteins.
References
General Principles of Chemical Cross-Linking
Title: Chemical cross-linking with mass spectrometry: a tool for systems structural biology
Chemical Properties of 2-((2-Carboxyethyl)thio)benzoic acid:
Title: 2-((2-Carboxyethyl)thio)benzoic acid
Source: ChemScene
Method
Interpreting mass spectrometry results for 2-(2-Carboxyethylsulfanyl)benzoic acid.
Application Note: AN-MS-2026-001 Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 135-13-7). As a dicarboxylic acid containi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MS-2026-001
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 135-13-7). As a dicarboxylic acid containing a thioether linkage, this molecule presents specific ionization and fragmentation behaviors critical for accurate identification and quantitation. This guide details optimal ionization modes, isotopic validation strategies using the
S signature, and characteristic fragmentation pathways for method development.
; MW: 226.25 Da) is a structural analog of thiosalicylic acid alkylated with a propionic acid moiety.[1] It serves as a vital intermediate in the synthesis of benzothiazinones and various sulfur-containing heterocycles used in medicinal chemistry.
Analytical Challenges
Dual Acidity: The molecule possesses two carboxylic acid groups with distinct pKa values, influencing retention behavior in Reversed-Phase LC (RPLC) and ionization efficiency.
Isobaric Interferences: It shares a molecular weight with various ester isomers. Differentiating these requires precise fragmentation analysis.
Sulfur Isotope Pattern: The presence of sulfur provides a unique isotopic handle (
peak) that must be leveraged for confirmation.
Experimental Protocol
Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50 v/v).
Working Standard: Dilute to 1 µg/mL in the initial mobile phase conditions.
Filtration: Use a 0.2 µm PTFE filter to remove particulates that may clog the ESI capillary.
LC-MS/MS Conditions
To achieve optimal sensitivity, Negative Ion Mode (ESI-) is strictly recommended due to the facile deprotonation of the carboxylic acid groups.
Parameter
Setting / Recommendation
Rationale
Ionization Mode
ESI Negative ()
Carboxylic acids ionize poorly in positive mode but exhibit high sensitivity in negative mode.
Column
C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Provides hydrophobic retention for the aromatic backbone.
Mobile Phase A
Water + 5mM Ammonium Acetate
Buffer at pH ~6.5 ensures deprotonation and stable ionization. Avoid strong acids (TFA) which suppress negative ion signal.[2]
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile generally provides sharper peak shapes for aromatic acids.
Flow Rate
0.3 - 0.5 mL/min
Standard for ESI efficiency.
Drying Gas Temp
350°C
Ensures complete desolvation of the polar dicarboxylic acid.
Results & Discussion: Interpreting the Spectrum
Precursor Ion Selection
In negative mode, the molecule forms a singly charged deprotonated ion:
Monoisotopic Mass: 226.03 Da
Observed Precursor (
):m/z 225.02
Isotopic Validation (The Sulfur Rule)
Before analyzing fragments, validate the precursor using the sulfur isotope signature. Sulfur-34 (
S) has a natural abundance of ~4.2% relative to S.
Target: Look for the
peak at m/z 227.02 .
Criteria: The intensity of m/z 227 should be approximately 4-5% of the m/z 225 peak. Significant deviation suggests an interference or incorrect assignment.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of the parent ion (m/z 225) yields characteristic product ions driven by the stability of the aromatic ring and the sulfur atom.
Key Fragment 1: Decarboxylation (m/z 181)
Transition:
Mechanism: Neutral loss of
(44 Da). This is highly characteristic of benzoic acid derivatives, particularly those with ortho-substituents (ortho-effect).
Key Fragment 2: Thiosalicylate Ion (m/z 153)
Transition:
Mechanism: Cleavage of the thioether side chain (loss of acrylic acid moiety,
, 72 Da).
Significance: This is the Quantifier Ion due to its high intensity and structural specificity. It confirms the core thiosalicylic acid backbone.
Key Fragment 3: Thiophenolate Ion (m/z 109)
Transition:
(or )
Mechanism: Secondary loss of
from the m/z 153 fragment.
Visualizing the Workflow & Mechanism
Experimental Workflow
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Analytical workflow for the targeted analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid.
Fragmentation Logic
This tree illustrates the specific bond cleavages leading to the diagnostic ions.
Figure 2: Proposed fragmentation pathway in ESI(-) mode. The transition to m/z 153 is the primary quantifier.
Summary of MRM Transitions
For quantitative assays (LC-MS/MS), use the following Multiple Reaction Monitoring (MRM) transitions.
Precursor (Q1)
Product (Q3)
Role
Collision Energy (eV)*
225.0
153.0
Quantifier
15 - 20
225.0
181.0
Qualifier 1
10 - 15
225.0
109.0
Qualifier 2
25 - 30
*Note: Collision energies are instrument-dependent and should be optimized.
Troubleshooting & Validation
Low Sensitivity: Check pH. If the mobile phase is too acidic (pH < 3), the carboxylic acids will be protonated (neutral), reducing ESI- efficiency. Adjust to pH 5-7.
Signal Instability: Ensure the drying gas temperature is sufficient (>300°C) to handle the aqueous content required to solubilize this polar molecule.
Ghost Peaks: "Reversible
loss" can occur in trap instruments. Ensure the collision cell is clean to prevent adduct formation with background [1].
References
Liu, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry. Available at: [Link]
Prasain, J. (2009).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS. Available at: [Link]
Technical Support Center: Optimization of 2-(2-Carboxyethylsulfanyl)benzoic Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-OPT-8821[1] Executive Summary The synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as o-(2-carboxyethylthio)...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: CHEM-OPT-8821[1]
Executive Summary
The synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as o-(2-carboxyethylthio)benzoic acid) is a critical intermediate step, particularly in the production of thiochroman-4-ones and related heterocyclic scaffolds.[1]
The standard industrial and laboratory route involves the S-alkylation of Thiosalicylic acid (2-Mercaptobenzoic acid) with 3-Chloropropionic acid under alkaline conditions.[1] While theoretically simple, users frequently report yields ranging from 40-60% due to three primary failure modes:[1]
Oxidative Dimerization: Rapid oxidation of thiosalicylic acid to 2,2'-dithiosalicylic acid (disulfide).[1]
Competitive Hydrolysis: Hydrolysis of the alkylating agent (3-chloropropionic acid) before alkylation occurs.[1]
Workup Losses: Incomplete precipitation due to pH mismanagement or "oiling out" of the product.[1]
This guide provides a self-validating protocol designed to push yields >85% by addressing these mechanistic bottlenecks.
Module 1: The Optimized Protocol (Gold Standard)
Do not rely on generic "mix and heat" procedures. This protocol introduces Critical Process Parameters (CPPs) that must be controlled.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
Thiosalicylic Acid
Nucleophile
1.0
Must be free of disulfide (white/pale yellow, not brown).[1]
Why: Thiolates are highly susceptible to oxidation by atmospheric oxygen.[1]
Action: Sparge the reaction vessel (water + base) with Nitrogen (
) for 15 minutes before adding the thiol. Maintain a positive pressure of throughout the reaction.[1]
2. Solubilization & Activation:
Dissolve Thiosalicylic acid (1.0 eq) in the degassed NaOH solution.
Checkpoint: The solution should be clear. If it is dark yellow/orange, significant disulfide is present.[1]
Optimization: Add 0.05 eq of
(or a pinch of Zn dust) to reduce any disulfide back to the active thiol monomer in situ.
3. Alkylation (The Reaction):
Add 3-Chloropropionic acid (1.2 eq) slowly as a solution in water (neutralized with carbonate is optional, but direct addition to the excess NaOH works if temperature is controlled).[1]
Temperature: Heat to reflux (approx. 100°C) for 3–4 hours.
Note: Lower temperatures (
) favor kinetic competition from disulfide formation over the thermodynamic product.[1]
4. Workup (The Isolation):
Cool the reaction mixture to room temperature.
Acidification: Dropwise addition of conc. HCl.
Critical pH: Acidify to pH 1–2 . The product is a dicarboxylic acid; partial acidification (pH 4-5) will leave the mono-salt soluble in water, causing massive yield loss.[1]
Crystallization: Allow the slurry to stir at
for 1 hour to maximize precipitation.
Module 2: Mechanistic Visualization
Understanding the competition between the productive pathway and the oxidative side-reaction is essential for troubleshooting.[1]
Figure 1: Reaction pathway showing the competition between productive alkylation (Green) and oxidative dimerization (Red).[1]
Module 3: Troubleshooting & FAQs
Q1: My product is a dark yellow/orange solid. Is this normal?
Diagnosis: No. Pure 2-(2-Carboxyethylsulfanyl)benzoic acid is white to off-white.[1]
Root Cause: Contamination with 2,2'-dithiosalicylic acid (the disulfide).[1][2] This impurity is yellow and co-precipitates upon acidification.[1]
Corrective Action:
Prevention: You must exclude oxygen more rigorously.[1] Use a Schlenk line or vigorous
Rescue: Recrystallize the crude solid from water/ethanol.[1] Alternatively, redissolve in NaOH, add 0.1 eq Zinc dust, stir for 30 mins (to reduce disulfide), filter off Zinc, and re-acidify.
Q2: I acidified the reaction, but no precipitate formed (or yield is <20%).
Diagnosis: Solubility trap.
Root Cause:
pH too high: You likely stopped at pH 4–5 (isoelectric point issues).[1] You must go to pH 1.[1]
Volume too high: If you used excessive water, the product remains solubilized.[1]
Corrective Action:
Check pH with a calibrated probe, not just paper.[1]
Concentrate the aqueous phase by rotary evaporation to 50% volume, cool to
, and scratch the flask to induce nucleation.
Q3: Can I use Acrylic Acid instead of 3-Chloropropionic Acid?
Answer:Yes, and it is often superior.
This follows a Michael Addition mechanism rather than
Protocol: React Thiosalicylic acid with Acrylic acid (1.2 eq) in refluxing NaOH.
Benefit: No halide waste (NaCl), often faster kinetics, and avoids the risk of the alkylating agent hydrolyzing.[1]
Reference: This route is increasingly preferred in Green Chemistry applications for thiosalicylic acid derivatives [1].[1]
Module 4: Diagnostic Workflow
Use this decision tree to resolve low-yield experiments.
Figure 2: Diagnostic decision tree for isolating the cause of yield loss.
References
Optimization of Thiosalicylic S-Alkylation. ResearchGate. (Discusses base/solvent effects on thiosalicylic acid alkylation and Michael addition alternatives).
Thiosalicylic Acid - Organic Syntheses Procedure. Organic Syntheses. (Foundational text on the handling, reduction, and purification of thiosalicylic acid and its disulfide derivatives).
Preparation of Thiosalicylic Acid. PrepChem. (Details the hydrolysis and acidification parameters for thiosalicylic acid derivatives).
Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. National Institutes of Health (PMC).[1] (Comparative yields of thiosalicylic acid vs. 3-mercaptopropionic acid alkylations).
Optimizing reaction conditions for 2-(2-Carboxyethylsulfanyl)benzoic acid modifications.
Introduction: The Molecule & Its Utility Welcome to the technical support hub for 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-Carboxyethyl)thio]benzoic acid). As a bifunctional thioether scaffold, this mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Molecule & Its Utility
Welcome to the technical support hub for 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-[(2-Carboxyethyl)thio]benzoic acid). As a bifunctional thioether scaffold, this molecule presents unique challenges in organic synthesis. It is primarily utilized as a precursor for thioxanthone derivatives (photoinitiators and pharmaceutical scaffolds) via cyclodehydration, but is also a valuable ligand for metal-organic frameworks due to its dual carboxylate "arms."
This guide addresses the three most common support tickets we receive: cyclization failure , regioselectivity issues , and sulfur oxidation .
Ticket #001: Cyclization Yields & "Tarring"
User Issue: "I am attempting to synthesize thioxanthone-4-carboxylic acid using sulfuric acid, but the reaction mixture turns into a black tar, and yields are <40%."
Root Cause Analysis
The cyclization of 2-(2-Carboxyethylsulfanyl)benzoic acid is an intramolecular Friedel-Crafts acylation . The "tarring" is caused by two competing factors:
Sulfonation: Concentrated
at high temperatures acts as a sulfonating agent on the electron-rich aromatic ring, leading to water-soluble sulfonic acid byproducts that ruin isolation.
Exothermicity: The formation of the acylium ion is highly exothermic. If the temperature spikes during addition, polymerization occurs.
Optimization Protocol: The "Cold-Start" Method
To maximize yield and minimize charring, switch to a kinetic control strategy.
Parameter
Standard (Risky)
Optimized (Recommended)
Reason
Catalyst
Conc. (98%)
Polyphosphoric Acid (PPA) or (95-98%)
PPA is less oxidizing and minimizes sulfonation side-reactions.
Addition Temp
Room Temp (25°C)
0°C to 5°C
Controls the initial exotherm of protonation.
Reaction Temp
Reflux (>100°C)
60°C - 80°C
Sufficient activation energy for ring closure without degrading the sulfide.
Quenching
Pour into water
Pour onto Crushed Ice
Prevents localized overheating during the workup.
Step-by-Step Workflow
Charge the reactor with Polyphosphoric Acid (PPA) or
(10-15 equivalents).
Cool the acid to 0–5°C using an ice/salt bath.
Add the solid 2-(2-Carboxyethylsulfanyl)benzoic acid portion-wise over 30–60 minutes. Do not allow internal temp to exceed 10°C.
Ramp temperature slowly to 60°C (for
) or 80°C (for PPA) and hold for 2–4 hours.
Monitor via HPLC (disappearance of starting material).
Quench by pouring the viscous mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a yellow/off-white solid.
Visual Workflow (DOT)
Figure 1: Decision tree for cyclodehydration. PPA is recommended for high-value pharmaceutical intermediates to avoid sulfonation.
Ticket #002: Regioselectivity (Differentiation of COOH Groups)
User Issue: "I need to attach a linker to the aliphatic chain, but my coupling reagents are reacting with the aromatic carboxylic acid as well."
Scientific Insight: Sterics vs. Electronics
You are dealing with two distinct carboxyl environments:
Scenario A: Selective Esterification of the Aliphatic Chain
Do not use acid chlorides (thionyl chloride), as this will activate both groups.
Protocol: Use Fischer Esterification with a bulky alcohol or mild catalysis.
Conditions: Methanol (excess), catalytic
or Amberlyst-15 resin, Room Temperature, 12 hours.
Result: The aliphatic methyl ester forms >90% selectively. The aromatic acid remains free due to the ortho-effect hindrance.
Scenario B: Selective Amide Coupling
Use a carbodiimide coupling agent (EDC/NHS) at controlled pH.
Step 1: Dissolve substrate in DMF/DCM.
Step 2: Add 1.05 eq of EDC·HCl and 1.1 eq of NHS. Stir at 0°C for 1 hour.
Mechanism: The aliphatic COOH forms the NHS-ester much faster than the bulky aromatic COOH.
Step 3: Add your amine.
Outcome: Amidation occurs exclusively at the propionic acid tail.
Visual Logic (DOT)
Figure 2: Kinetic differentiation of the two carboxyl groups. The aliphatic chain is kinetically superior for nucleophilic attack.
Ticket #003: Impurity Profile (The Sulfur Issue)
User Issue: "My product has a persistent impurity (M+16) in Mass Spec. Is this a byproduct of the reaction?"
Diagnosis: Sulfoxide Formation
The thioether bridge (
) is highly susceptible to oxidation, converting to the sulfoxide (, M+16) or sulfone (, M+32). This often happens during workup or storage, not necessarily during the reaction.
Prevention Protocol
Degassing: Always sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to adding the sulfur substrate.
Peroxide Check: If using ether or THF, test for peroxides. Peroxides will rapidly oxidize the sulfide.
Antioxidants: For sensitive steps, add 0.1% BHT (Butylated hydroxytoluene) or perform the reaction in the presence of a sacrificial reductant if compatible.
Workup: Avoid bleach or strong oxidizers during cleaning of glassware used for this intermediate.
References
Synthesis of Thioxanthones (General Mechanism)
Reaction of dithiobisbenzoic acid or mercaptobenzoic acid with phenoxyacetic acid derivatives in sulfuric acid.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-7475-49-2
Compound: 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEBA)
Chemical Class: Dicarboxylic Acid / Thioether derivative
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Users frequently report precipitation of 2-(2-Carboxyethylsulfanyl)benzoic acid when diluting concentrated stocks into aqueous media. This molecule is a dicarboxylic acid with significant hydrophobic character from the aromatic ring and thioether linkage. Its solubility is strictly pH-dependent.
The Golden Rule: This compound is insoluble in its protonated (neutral) form. To achieve aqueous solubility, the pH of your final solution must be maintained above pH 6.0 to ensure both carboxyl groups are ionized.
Part 1: The Chemistry of Solubility (The "Why")
To troubleshoot effectively, you must understand the ionization states of CSEBA.
Molecular Analysis
Structure: A benzoic acid core linked to a propionic acid tail via a sulfur atom.
Ionizable Groups: Two carboxylic acid moieties (-COOH).
Estimated pKa:
3.5 – 4.5 (consistent with benzoic acid and alkyl carboxylic acids).
The Henderson-Hasselbalch Dictate
According to the Henderson-Hasselbalch equation, a weak acid is 50% ionized when pH = pKa.[1]
At pH < 4.0: The molecule is protonated (neutral). It behaves like a hydrophobic rock and precipitates.
At pH > 6.0: Both carboxyl groups are deprotonated (anionic). The molecule becomes highly polar and water-soluble.
Common Failure Mode: Researchers often dilute a DMSO stock into unbuffered water or low-capacity buffers (like PBS). The acidic protons from the compound lower the solution pH below the pKa, causing immediate "crash-out" (precipitation).
Part 2: Standard Operating Procedures (SOPs)
SOP-A: Preparation of High-Concentration Stock
Do not attempt to dissolve the powder directly in aqueous buffer.
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.
Concentration: Prepare a 100 mM to 500 mM stock solution.
Storage: Aliquot into amber vials and store at -20°C.
Note: Avoid repeated freeze-thaw cycles, which can introduce moisture and promote hydrolysis of the thioether linkage over long periods.
SOP-B: Aqueous Dilution (The "Step-Gradient" Method)
Use this protocol to dilute your stock into the final assay buffer.
Reagents Required:
CSEBA Stock (in DMSO)
Strong Buffer: 100 mM Tris-HCl or HEPES (pH 7.5 – 8.0). Avoid unbuffered saline.
Pre-warm the DMSO stock to Room Temperature (RT) and vortex until fully clear.
Vortex the aqueous buffer rapidly in a tube.
Slowly inject the DMSO stock into the center of the vortexing buffer.
Tip: Do not touch the side of the tube with the pipette tip; this causes local high concentration and precipitation.
Visual Check: The solution should remain clear. If cloudiness appears, check pH immediately.
Final pH Check: Ensure final pH is > 6.5. If lower, titrate carefully with dilute NaOH.
Part 3: Troubleshooting Guide & FAQs
Diagnostic Table: Common Solubility Issues
Symptom
Probable Cause
Corrective Action
Immediate white precipitate upon dilution
"The pH Crash" : The compound acidified the buffer below its pKa.
Use a higher capacity buffer (e.g., 100mM Tris) or adjust pH to 7.5+ before adding the compound.
Precipitate forms after 24h at 4°C
Thermodynamic instability : Solubility decreases at low temps; pH of Tris buffers increases at low temps, but phosphate decreases.
Re-warm to 37°C with sonication. Ensure pH is > 7.0 at the storage temperature.
Oily droplets instead of crystals
"Oiling Out" : Occurs when the compound concentration exceeds the solubility limit of the co-solvent mixture.
Increase the DMSO concentration (if assay tolerates) or decrease the total compound concentration.
Yellow discoloration over time
Oxidation : The thioether (sulfur) group may be oxidizing to a sulfoxide/sulfone.
Degas buffers (remove O2) and add an antioxidant like EDTA or store under Nitrogen.
Frequently Asked Questions
Q: Can I use PBS (Phosphate Buffered Saline)?A: Use with caution. Standard PBS (10mM phosphate) has low buffering capacity. If you add high concentrations of CSEBA, the pH will drop, and the compound will precipitate. We recommend PBS adjusted to pH 7.4 with increased buffering strength (50mM phosphate) or switching to HEPES.
Q: What is the maximum DMSO concentration cells can tolerate?A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO. Ensure your dilution factor keeps the final DMSO % below this threshold. Always run a "Vehicle Control" (DMSO only) in your experiments.
Q: Why does my solution turn cloudy when I freeze it?A: This is the "Salting Out" effect combined with temperature-dependent solubility. Upon thawing, the local concentration of salt and compound is high. Action: Vortex and warm to 37°C until clear before using.
Part 4: Visualization (Workflow & Logic)
The following diagram illustrates the critical decision points in the solubilization workflow.
Figure 1: Decision logic for solubilizing CSEBA. Note the critical dependence on pH maintenance during the aqueous dilution step.
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pKa-dependent solubility of carboxylic acids).
Sigma-Aldrich. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties and Usage. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81015, 2-(2-Carboxyethylthio)benzoic acid. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Diagnostic Panel: Characterizing Your Crude Matrix
Before initiating purification, you must understand the "Crude Matrix"—the mixture of target molecule and specific byproducts generated during synthesis (typically the alkylation of thiosalicylic acid with 3-halopropionic acid or acrylic acid).
The Impurity Profile
Impurity Type
Likely Identity
Origin
Solubility Characteristic
Starting Material
Thiosalicylic Acid (TSA)
Incomplete reaction
Soluble in Ethanol; Moderately soluble in hot water.
Oxidative Dimer
2,2'-Dithiosalicylic Acid (DTSA)
Oxidation of TSA (air exposure)
Highly Insoluble in water and most solvents.
Inorganic Salts
NaCl, NaBr, KCl
Neutralization byproducts
Highly soluble in water.
Polymeric
Poly-acrylic acid oligomers
Side reaction (if acrylic acid used)
Soluble in water; gummy texture.
Visual Diagnostics
Problem: Product is bright yellow .
Cause: High levels of Dithiosalicylic acid (DTSA).
Problem: Strong "rotten egg" or sulfidic odor.
Cause: Unreacted Thiosalicylic acid (free thiol).
Problem: Product is sticky/oily.
Cause: Presence of acrylic oligomers or solvent occlusion.
Primary Purification Strategy: The "Hot Filtration" Recrystallization
This is the "Golden Route" for this molecule. It exploits the high solubility of the dicarboxylic acid product in hot water vs. the insolubility of the disulfide impurity.
The Logic
Selectivity: The target molecule (dicarboxylic acid) dissolves in boiling water.
Exclusion: The disulfide impurity (DTSA) remains solid even at
.
Separation: Hot filtration removes the disulfide.
Crystallization: Cooling precipitates the target, leaving salts and trace TSA in the mother liquor.
If Recrystallization fails to remove color or sticky residues, use this chemical purification method.
The Logic
The molecule is a dicarboxylic acid. It can be pulled into the aqueous phase with mild base (bicarbonate), leaving non-acidic organic impurities in the organic phase.
Step-by-Step Protocol
Basification:
Dissolve crude in
solution.
Note: Use Bicarbonate, not Hydroxide. High pH (NaOH) can promote disulfide formation or side reactions.
Organic Wash:
Extract the aqueous solution with Ethyl Acetate (
).
Discard the organic layer (contains non-acidic impurities).
Clarification:
If the aqueous layer is dark, treat with Activated Carbon (
) for 30 mins, then filter over Celite.
Acidification:
Cool the aqueous layer to
.
Slowly add
until pH .
The product will precipitate as a white solid.[2][3]
Q: My product smells strongly of sulfur/rotten eggs. Is it pure?A: No. A strong odor indicates free Thiosalicylic Acid (TSA).
Fix: Perform a "slurry wash." Suspend your solid in Toluene or Dichloromethane (the product is insoluble in these non-polar solvents, but TSA is moderately soluble). Stir for 30 mins, filter, and dry.
Q: The melting point is lower than expected (e.g., < 190°C).A: This indicates solvent occlusion (water/acetic acid) or isomer contamination.
Fix: Dry the sample under high vacuum (
) at . If the MP does not improve, recrystallize using Water:Ethanol (9:1) .
Q: I see two spots on TLC/HPLC. What is the second spot?A:
Higher Rf / Later Retention Time: Likely the Disulfide dimer (DTSA).
Verification: Treat a small sample with a reducing agent (e.g., DTT or TCEP). If the second spot disappears, it was the disulfide.
Q: Can I use bleach to clean the glassware?A:YES. Thio-compounds adhere to glass and smell. Soak all glassware in a dilute Sodium Hypochlorite (Bleach) solution. This oxidizes the sulfur residues to odorless sulfonates/sulfates.
References
Compound Identification & Properties
ChemScene.[1] (n.d.). 2-((2-Carboxyethyl)thio)benzoic acid (CAS 41907-42-0).[1] Retrieved from
Synthesis & Purification Context
European Patent Office. (2005).[2][4] Process for the preparation of benzoic acid derivatives. EP1853548B1.[2] Retrieved from
Note: While specific to fluoro-derivatives, this patent outlines the standard industrial handling of benzoic acid precipit
General Thio-Acid Chemistry
Organic Syntheses. (1932). Thiosalicylic Acid.[2][5] Org. Synth. 12, 76. (Describes the precursor and its oxidation tendency). Retrieved from
Disclaimer
This guide is for research purposes only. The user assumes all responsibility for safety and compliance. Always consult the Safety Data Sheet (SDS) before handling thio-benzoic acid derivatives.
Identifying and minimizing off-target effects of 2-(2-Carboxyethylsulfanyl)benzoic acid.
User Guide & Troubleshooting Portal Executive Summary: The Molecule & The Challenge 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEB) is a dicarboxylic acid derivative featuring a thioether linkage. In chemical biology, this...
Author: BenchChem Technical Support Team. Date: February 2026
User Guide & Troubleshooting Portal
Executive Summary: The Molecule & The Challenge
2-(2-Carboxyethylsulfanyl)benzoic acid (CSEB) is a dicarboxylic acid derivative featuring a thioether linkage. In chemical biology, this scaffold is primarily utilized as a phosphotyrosine (pTyr) mimetic . Its dual carboxylate motif allows it to occupy the active site of Protein Tyrosine Phosphatases (PTPs), most notably PTP1B (a target for diabetes and obesity) and viral polymerases (e.g., HCV NS5B).
The Problem: While effective in cell-free enzymatic assays, CSEB and its analogs are notorious for three distinct classes of "off-target" artifacts that confuse data interpretation:
Colloidal Aggregation: False-positive inhibition due to particle formation.[1][2][3]
Homologue Cross-Reactivity: Inadvertent inhibition of TCPTP (T-cell protein tyrosine phosphatase).
Physicochemical Mismatch: High potency in biochemical assays but zero efficacy in cellular models due to membrane impermeability.
This guide provides the experimental frameworks to validate your data.
Troubleshooting Module: Is Your Inhibition Real?
Issue: "I see strong inhibition () in my enzyme assay, but the results are inconsistent between batches."
Diagnosis: You are likely observing Promiscuous Colloidal Aggregation .
Small molecules with hydrophobic cores and polar tails (like CSEB) often form sub-micrometer colloids in aqueous buffers. These colloids sequester enzymes on their surface, causing non-specific inhibition that mimics true binding.[1][2][3] This is the most common source of false positives in early discovery [1].[4]
Validation Protocol: The Detergent Sensitivity Test
True pharmacological inhibitors bind 1:1 with the protein. Aggregators act via surface adsorption, which is disrupted by non-ionic detergents.
Step-by-Step Workflow:
Prepare Assay Buffer: Create two versions of your assay buffer:
increases significantly (>3-fold) or inhibition disappears in Buffer B Artifact (Aggregation).
If
remains stable Specific Binding.
Data Interpretation Table:
Observation
Mechanism
Action Required
Inhibition lost with Triton X-100
Colloidal Sequestration
Discard hit or optimize buffer solubility.
Inhibition persists with Triton X-100
Specific Ligand Binding
Proceed to Selectivity Profiling.
shifts with Enzyme Conc.
Stoichiometric Sequestration
Artifact. True inhibitors depend on , not .
Visual Logic: Aggregation Decision Tree
Figure 1: Decision matrix for distinguishing specific binding from colloidal artifacts [1].
Specificity Module: The "Homologue" Trap
Issue: "My compound inhibits PTP1B, but I am seeing unexpected immune modulation in my animal models."
Diagnosis:Off-target inhibition of TCPTP.
PTP1B (the metabolic target) and TCPTP (T-cell protein tyrosine phosphatase) share 74% sequence identity in their catalytic domains. The active site of TCPTP is nearly identical to PTP1B, making CSEB derivatives highly prone to cross-reactivity [2]. TCPTP inhibition can lead to severe immune phenotypes and bone marrow suppression.
Validation Protocol: The Selectivity Screen
You cannot rely on PTP1B data alone. You must calculate the Selectivity Index (SI).
Acquire Recombinant Enzymes: Obtain active human recombinant PTP1B (residues 1-321) and TCPTP (residues 1-314).
Substrate Selection: Use a generic substrate like pNPP (p-Nitrophenyl Phosphate) or a more sensitive fluorogenic substrate like DiFMUP.
Calculate SI:
Target Metrics:
SI < 5: Non-selective (High risk of toxicity).
SI > 20: Acceptable for early tool compounds.
SI > 100: Required for therapeutic candidates.
Technical Tip:
CSEB targets the catalytic site (Site A). To improve selectivity, consider modifying the scaffold to reach "Site B" (a secondary non-catalytic pocket unique to PTP1B). This often involves extending the hydrophobic tail of the benzoic acid [3].
Cellular Efficacy Module: The Permeability Barrier
Issue: "My biochemical is 500 nM, but I see no effect on insulin signaling in HepG2 cells even at 100 ."
Diagnosis:Charge Repulsion (The "pTyr Mimetic" Problem).
CSEB contains a carboxylic acid (
). At physiological pH (7.4), it exists as a dicarboxylate dianion (). Highly charged anions cannot passively diffuse across the lipophilic cell membrane [4].
Troubleshooting Guide:
Strategy
Methodology
Pros/Cons
Prodrug Synthesis (POM/AM Esters)
Mask carboxylates with pivaloyloxymethyl (POM) or acetoxymethyl (AM) groups. Intracellular esterases cleave these to release active CSEB.
Pro: High permeability. Con: Requires chemical synthesis; byproduct (formaldehyde) toxicity.
Electroporation
Physically force the compound into cells using electrical pulses.
Pro: proves the molecule works if it gets inside. Con: Not viable for long-term assays; high cell stress.
Lipid Formulation
Encapsulate CSEB in cationic liposomes (e.g., Lipofectamine).
Pro: Easy to test without synthesis. Con: Variable delivery efficiency.
Critical Control:
Always perform a Parallel Artificial Membrane Permeability Assay (PAMPA) early. If
cm/s, you must use a prodrug strategy or a different scaffold.
Chelation Module: The "Hidden" Off-Target
Issue: "I am seeing inhibition of metalloproteases (MMPs) or other zinc-dependent enzymes."
Diagnosis:Metal Chelation.
The structure of CSEB (thioether sulfur + carboxylic acid) creates a bidentate ligand motif capable of chelating divalent cations (
, ). This can strip metals from metalloenzymes, inhibiting them via apo-enzyme formation rather than specific binding.
Validation Protocol: The EDTA Rescue
Run your assay with the target metalloenzyme.
Add excess metal (e.g.,
) to the reaction.
Result: If adding metal restores enzyme activity in the presence of CSEB, your compound is acting as a chelator, not a specific inhibitor.
References
Shoichet, B. K. (2004). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.
Zhang, Z. Y., et al. (2002). Protein tyrosine phosphatases: structure, function, and implication in human diseases. Journal of Biological Chemistry, 277(50), 48667-48670.
Andersen, H. S., et al. (2000).[5] 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[5] Journal of Biological Chemistry, 275(10), 7101-7108.[5]
Ballatore, C., et al. (2013). Carboxylic acid isosteres in medicinal chemistry. ChemMedChem, 8(3), 385-395.
FAQ: Rapid Response
Q: Can I use DMSO to improve the solubility of CSEB and prevent aggregation?A: DMSO helps solubility but does not prevent colloidal aggregation. In fact, high DMSO can sometimes stabilize colloids. You must use a non-ionic detergent like Triton X-100 or Tween-80 (at 0.01%) to rule out aggregation.
Q: Is CSEB stable in cell culture media?A: Generally, yes. However, the thioether is susceptible to oxidation to sulfoxide/sulfone over long incubations (>24h), which changes its polarity and potency. Fresh preparation is recommended.
Q: Why does my
change when I change the pH of the buffer?A: CSEB binding is driven by electrostatic interactions between its carboxylates and the positively charged active site (Arg residues). Changes in pH affect the ionization state of both the inhibitor and the enzyme, drastically altering affinity. Always buffer strictly at pH 7.0–7.4 for physiological relevance.
How to interpret unexpected results in assays with 2-(2-Carboxyethylsulfanyl)benzoic acid.
This technical guide addresses the specific assay behaviors of 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEBA). As a dicarboxylic acid containing a thioether linkage, this molecule presents a unique "dual-personality" in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific assay behaviors of 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEBA). As a dicarboxylic acid containing a thioether linkage, this molecule presents a unique "dual-personality" in biochemical assays: it acts as both a metal chelator and a redox-active substrate.
Unexpected results with CSEBA typically manifest as false inhibition of metalloenzymes , signal drift in oxidative assays , or anomalous UV quantification .
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Interpreting Artifacts & Anomalies in CSEBA Workflows
Core Troubleshooting Logic (Decision Tree)
Before altering your protocol, use this logic flow to categorize your unexpected result. CSEBA interferences are rarely random; they stem from three specific chemical mechanisms: Chelation , Oxidation , or Acidity .
Caption: Diagnostic logic flow for identifying the root cause of CSEBA assay interference based on observable symptoms.
The "Phantom" Inhibition: Metal Chelation Artifacts
The Issue: You observe potent inhibition of a metalloenzyme (e.g., MMPs, HDACs, or kinases) that disappears when the enzyme concentration is increased or when the buffer is supplemented with excess metal.
The Mechanism:
CSEBA is a multidentate ligand . It possesses two carboxylic acid groups (hard bases) and one thioether sulfur (soft base). This combination allows it to chelate a wide spectrum of metal ions.
Hard Metals (Mg²⁺, Ca²⁺): Bound by the carboxylates.
Soft/Borderline Metals (Zn²⁺, Cu²⁺, Fe²⁺): Bound tightly by the thioether-carboxylate "pincer."
If your enzyme relies on a Zinc finger or a Magnesium cofactor, CSEBA may be stripping the metal from the active site, causing false inhibition .
Troubleshooting Protocol: The Metal Rescue Assay
To confirm if inhibition is real or a chelation artifact, perform a "Metal Rescue" titration.
Prepare Assay: Set up your standard enzymatic reaction with CSEBA at the IC50 concentration.
Titrate Metal: Add increasing concentrations of the specific metal cofactor (e.g., ZnCl₂ or MgCl₂) ranging from 10 µM to 1 mM.
Readout:
Artifact: If activity is restored (curve shifts right), CSEBA is acting as a chelator.
True Inhibitor: If activity remains inhibited despite excess metal, the inhibition is likely allosteric or competitive at the active site.
Expert Insight: "Always use a chemically similar non-chelating control, such as benzoic acid, to rule out non-specific carboxylate effects."
Signal Drift: The Thioether Redox Trap
The Issue: In assays involving Reactive Oxygen Species (ROS) or peroxidase-based detection (e.g., HRP-TMB ELISA), you see signal quenching or unexpected consumption of the oxidant.
The Mechanism:
The thioether (sulfide) linkage in CSEBA is electron-rich and susceptible to oxidation. In the presence of H₂O₂ or peroxyl radicals, the sulfur atom oxidizes first to a sulfoxide and subsequently to a sulfone . This reaction consumes the ROS reagents intended for the assay readout, leading to false negatives (signal quenching).
Caption: Step-wise oxidation of the CSEBA thioether moiety by assay reagents, altering molecular polarity and consuming oxidants.
FAQ: How do I stabilize CSEBA in oxidative assays?
A: You cannot prevent the oxidation if the assay requires ROS. Instead, you must account for it:
Pre-incubation: Incubate CSEBA with the oxidant for 30 minutes before adding the reporter probe. If the signal is stable after this lag, the interference was kinetic.
Alternative Readouts: Switch to non-redox readouts (e.g., fluorescence polarization) if possible.
Optical Interference: UV-Vis & Fluorescence
The Issue: Protein concentration readings (A280) are inexplicably high, or fluorescence signals (e.g., tryptophan or chemically labeled probes) are lower than expected.
The Mechanism:
UV Absorbance: The benzoic acid moiety absorbs strongly at 230 nm (B-band) and has a secondary shoulder at 270–280 nm (C-band) [1, 2]. At high concentrations (>100 µM), CSEBA will artificially inflate A280 readings, mimicking protein.
Fluorescence Quenching: Benzoic acid derivatives are known contact quenchers. They can quench fluorophores via electron transfer or proton transfer mechanisms, particularly if the fluorophore is positively charged or pH-sensitive [3].
Data Summary: Optical Properties
Wavelength
CSEBA Activity
Impact on Assay
Mitigation
230 nm
Strong Absorbance
Interferes with peptide bond quantification.
Use colorimetric assays (Bradford/BCA).
280 nm
Moderate Absorbance
False-high protein concentration.
Subtract "Compound Only" blank.
300-400 nm
Fluorescence Quenching
Reduced signal in UV-excited fluorophores.
Use Red-shifted probes (>500 nm).
Solubility & Bioconjugation Protocols
The Issue: CSEBA precipitates upon addition to the assay buffer, or EDC/NHS coupling fails to yield the desired conjugate.
The Mechanism:
Solubility: CSEBA is a diacid. Its solubility drops drastically below pH 5.0 as the carboxylates protonate.
Conjugation: With two carboxyl groups (one aromatic, one aliphatic), EDC/NHS coupling is non-selective. You will get a mixture of isomers (conjugation at the benzoic acid vs. the propionic acid tail) and potential polymerization.
Validated Solubilization Protocol
Stock Preparation: Dissolve CSEBA in DMSO or 0.1 M NaOH to 100 mM. Avoid water or acidic buffers for the initial stock.
Dilution: Dilute into a buffered solution (PBS/HEPES) at pH > 7.0 .
Verification: Inspect for turbidity. If turbid, sonicate at 40°C.
Bioconjugation Strategy (Selective Coupling)
To couple CSEBA to a protein/amine selectively:
Challenge: The aliphatic carboxyl (propionic acid side) is generally more nucleophilic/reactive than the aromatic carboxyl due to steric hindrance and electronic conjugation on the ring.
Solution: Perform the activation at a lower temperature (4°C) and use limiting EDC to favor the more accessible aliphatic carboxyl. However, for precise work, use a protected derivative (e.g., CSEBA-mono-ester) to ensure regioselectivity.
References
Karimova, N. V., et al. (2020).[1] Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(9), 5046-5056. Link
Okwu, D. E., & Josiah, C. (2006). Evaluation of the chemical composition of two Nigerian medicinal plants. African Journal of Biotechnology, 5(4). Link
Sawicki, E., et al. (1969). Fluorescence quenching by benzoic acid. Journal of the Chemical Society D: Chemical Communications.[2] Link
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Hermann, J. C., et al. (2008). Predicting Drug-Target Interactions: A Case Study regarding Metal-Chelating Inhibitors. ChemMedChem, 3(12), 1910–1918. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SC-41907-OPT
Subject: Process Optimization & Troubleshooting for CAS 41907-42-0
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Reaction Logic
Target Molecule: 2-(2-Carboxyethylsulfanyl)benzoic acid (also known as 2-((2-carboxyethyl)thio)benzoic acid).[1]
CAS: 41907-42-0
Core Utility: Ligand for coordination chemistry (
), intermediate for pharmaceutical scaffolds.
The synthesis relies on the nucleophilic attack of the thiosalicylate dianion on an electrophilic propionic acid derivative. While the chemistry appears simple, scale-up introduces critical failure modes regarding oxidative stability , exotherm management , and crystal morphology .
The Recommended Route: S-Alkylation
We recommend the reaction of Thiosalicylic acid (TSA) with 3-Chloropropionic acid (3-CPA) in an alkaline aqueous medium. This route offers higher robustness against polymerization compared to the acrylic acid Michael addition route during scale-up.
Standard Operating Procedure (SOP) – Scale-Up Ready
Note: This protocol is designed for a 100g – 1kg scale. Adjust reactor geometry accordingly.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Attribute
Thiosalicylic Acid (TSA)
1.0
Nucleophile
Stench: Use closed handling. Oxidation Prone.
3-Chloropropionic Acid
1.2
Electrophile
Slight excess drives conversion.
NaOH / KOH (aq)
3.5
Base
Neutralizes both -COOH groups + -SH group.
Sodium Dithionite
0.05
Antioxidant
Critical: Prevents disulfide formation.
Step-by-Step Workflow
Inerting: Purge the reactor with
for 15 minutes. Oxygen is the enemy of yield (creates disulfide impurities).
Dissolution: Charge water and NaOH. Add Thiosalicylic acid under
flow. Stir until fully dissolved (Solution A).
Checkpoint: The solution should be faint yellow. Dark amber indicates oxidation. Add Sodium Dithionite here if color is dark.
Dosing: Prepare a solution of 3-Chloropropionic acid in water (neutralized with base if necessary to prevent rapid off-gassing, though direct solid addition is acceptable if temp is controlled). Add to Solution A.
Filtration: Filter the alkaline solution to remove insoluble impurities (often trace disulfides or metals).
Acidification: Slowly add conc. HCl to the filtrate.
Critical Step: Do not dump acid. Dropwise addition to pH 3-4 first to induce nucleation, then to pH 1-2 to complete precipitation.
Isolation: Filter the white precipitate. Wash with cold water (
). Dry at 60°C under vacuum.
Visualizing the Process Logic
The following diagram illustrates the reaction flow and critical decision nodes for impurity management.
Caption: Workflow logic emphasizing the critical color-check point to prevent oxidative impurity carryover.
Troubleshooting Guide (FAQs)
Category A: Yield & Purity Issues
Q1: My product is yellow/orange instead of white. What happened?
Diagnosis: This is classic oxidative contamination . Thiosalicylic acid readily oxidizes to 2,2'-dithiodibenzoic acid (DTSA) in the presence of air, especially in alkaline conditions.
Fix:
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (1:1). The disulfide is less soluble; filter it off while hot if it remains undissolved, or allow the product to crystallize out (product is more soluble in ethanol than the disulfide).
Prevention: You must use an inert atmosphere (
/Ar) during the alkaline phase. Add 0.5 - 1.0 mol% Sodium Dithionite () to the reaction mixture as a scavenger.
Q2: The yield is significantly lower than expected (<60%).
Diagnosis: Incomplete alkylation or loss during filtration.
Fix:
Stoichiometry Check: Ensure you used at least 2.5–3.0 equivalents of base. The reaction consumes 2 eq of base (neutralizing two -COOH groups) plus the thiol proton. If pH drops < 10 during reaction, the nucleophilicity of the sulfur decreases.
Solubility Loss: The product is a di-carboxylic acid. It has some solubility in water, especially if not fully acidified.[3] Ensure final pH is < 2.0.
Category B: Process & Handling[4][5][6][7][8]
Q3: Upon acidification, the product forms a sticky "gum" or oil instead of a filterable solid.
Diagnosis: Rapid precipitation trapping impurities or "oiling out" due to high concentration.
Fix:
Dilution: Dilute the reaction mixture with water (20% volume increase) before acidification.
Slow Acidification: Add HCl dropwise with vigorous stirring. Stop at pH 4 (cloud point), stir for 30 mins to allow crystal growth, then continue to pH 1.
Seeding: If available, add a few mg of pure crystal seeds at the cloud point.
Q4: The smell is unbearable, even in the fume hood.
Diagnosis: Thiosalicylic acid has a potent sulfur stench.
Fix:
Quenching: Wash all glassware with a dilute bleach solution (sodium hypochlorite) immediately after use. This oxidizes residual thiols to odorless sulfonates/sulfates.
Trap: Vent the reactor through a scrubber containing dilute bleach or NaOH.
Advanced Impurity Profile
Understanding your enemy is key to purification.
Impurity
Origin
Removal Strategy
2,2'-Dithiodibenzoic acid
Oxidation of starting material.
Insoluble in most organic solvents. Filter from hot ethanol solution or alkaline solution before acidification.
Unreacted Thiosalicylic acid
Incomplete reaction / Low pH.
Wash final filter cake with cold water (TSA is slightly more water-soluble than product).
3-Hydroxypropionic acid
Hydrolysis of 3-Chloropropionic acid.
Remains in aqueous mother liquor upon acidification.
References
Chemical Identity & Properties
Source: ChemScene.[1] (n.d.). 2-((2-Carboxyethyl)thio)benzoic acid (CAS 41907-42-0).[1][4] Retrieved from
Synthetic Methodology (Thiol Alkylation)
Source: PrepChem. (n.d.). Preparation of thiosalicylic acid and derivatives. (General reference for thiosalicylic acid handling and alkylation conditions). Retrieved from
Purification & Solubility Context
Source: Matrix Fine Chemicals. (n.d.). 2-[(2-Carboxyethyl)sulfanyl]benzoic acid Specification. Retrieved from
Analogous Scale-Up Protocols
Source: Organic Syntheses, Coll. Vol. 32, p. 101 (1952).[5] Thiobenzoic Acid (Provides foundational techniques for handling aromatic thiols and acidification/extraction protocols). Retrieved from
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before scaling up chemical reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of experimental results for 2-(2-Carboxyethylsulfanyl)benzoic acid.
Content Type: Publish Comparison Guide.
Executive Summary
In the fields of coordination chemistry (MOFs) and medicinal chemistry, 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0) serves as a critical "flexible" ligand. Unlike its rigid counterparts or unstable disulfide analogs, this compound offers a unique combination of conformational freedom (via the ethylene bridge) and redox stability (via the thioether linkage).
This guide provides a technical comparison against standard alternatives and establishes a rigorous, self-validating experimental protocol for researchers synthesizing or utilizing this compound.
Part 1: Strategic Comparison & Technical Positioning
The "Why" Behind the Molecule
Researchers typically select 2-(2-Carboxyethylsulfanyl)benzoic acid when they require a dicarboxylate ligand that can "wrap" around metal centers or bridge distances that rigid ligands cannot.
Comparative Analysis Table
Feature
2-(2-Carboxyethylsulfanyl)benzoic acid
2,2'-Dithiodibenzoic acid (Alternative A)
Phthalic Acid (Alternative B)
Linkage Type
Thioether (–S–CH₂–CH₂–)
Disulfide (–S–S–)
Direct Aromatic
Flexibility
High (Ethylene bridge allows rotation)
Medium (S-S torsion only)
None (Rigid)
Redox Stability
High (Stable to mild reduction)
Low (Cleaves to Thiosalicylic acid)
High
Coordination
Chelating & Bridging (N,O-type potential)
Bridging
Chelating
Primary Risk
Oxidation to Sulfoxide/Sulfone
S-S Bond Scission
Low Solubility
Expert Insight: The Stability Factor
The critical advantage of 2-(2-Carboxyethylsulfanyl)benzoic acid over 2,2'-Dithiodibenzoic acid is its resistance to solvothermal degradation. In MOF synthesis, high temperatures and pressure often cleave disulfide bonds, destroying the intended topology. The thioether bond in our subject compound remains intact, ensuring the final structure matches the design.
Part 2: Experimental Validation Protocols
To ensure scientific integrity, every batch of 2-(2-Carboxyethylsulfanyl)benzoic acid must undergo a "Triangulated Validation" process: Synthesis , Spectroscopic Confirmation , and Purity Analysis .
Synthesis Protocol (The Causality Chain)
Objective: Synthesize the target from Thiosalicylic acid via S-alkylation, ensuring no oxidation of the sulfur occurs.
Reagents:
Thiosalicylic acid (1.0 eq)
3-Bromopropionic acid (1.1 eq) or Acrylic acid (Michael Addition route)
NaOH (3.0 eq)
Solvent: Water/Ethanol (1:1)
Step-by-Step Workflow:
Dissolution: Dissolve Thiosalicylic acid in alkaline solution (NaOH) under N₂ atmosphere (prevents disulfide formation).
Alkylation: Dropwise addition of 3-Bromopropionic acid at 0°C.
Reflux: Heat to 70°C for 4 hours. Causality: Heat ensures complete substitution; N₂ prevents oxidation.
Precipitation: Acidify with HCl to pH 2.0. The product precipitates as a white/off-white solid.
Recrystallization: Ethanol/Water.
Structural Confirmation (NMR Diagnostics)
Trustworthiness: The 1H NMR spectrum provides a definitive "fingerprint" distinguishing the product from the starting material (Thiosalicylic acid) and the disulfide impurity.
Expected 1H NMR Data (DMSO-d₆, 400 MHz):
Proton Group
Shift (, ppm)
Multiplicity
Integration
Diagnostic Value
COOH
12.5 - 13.0
Broad Singlet
2H
Confirms dicarboxylic acid state.
Ar-H (Benzoic)
7.9 (d), 7.5 (t), 7.2 (t)
Multiplets
4H
Characteristic ortho-substitution pattern.
S-CH₂
3.15 - 3.25
Triplet ( Hz)
2H
Critical: Proves S-alkylation.
CH₂-COOH
2.55 - 2.65
Triplet ( Hz)
2H
Distinguishes from unreacted alkyl halides.
Purity Check (HPLC Method)
System: C18 Reverse Phase Column.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
Detection: UV at 254 nm.
Pass Criteria: Single peak >98% area.[1][2] Absence of peak at Thiosalicylic acid retention time (usually earlier due to polarity).
Part 3: Visualization of Logic & Workflows
Diagram 1: Synthesis & Mechanism
This pathway illustrates the conversion of Thiosalicylic acid to the target, highlighting the critical intermediate steps.
Caption: Synthesis pathway via S-alkylation of Thiosalicylic acid under basic conditions.
Diagram 2: Validation Decision Tree
A self-validating logic flow to ensure the synthesized compound is ready for application.
Caption: Step-by-step decision tree for validating the structural integrity and purity of the ligand.
References
ChemScene. (n.d.). 2-((2-Carboxyethyl)thio)benzoic acid Product Information. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115573657, 2-(2-Methylsulfanylethylsulfanyl)benzoic acid. (Related Structural Class Data). Retrieved from
Technical Guide: Confirming the Binding Mode of 2-(2-Carboxyethylsulfanyl)benzoic Acid to Human Serum Albumin
The following guide details the technical validation of the binding mode for 2-(2-Carboxyethylsulfanyl)benzoic acid (CETB) to its primary biological carrier, Human Serum Albumin (HSA) . This guide compares the performanc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical validation of the binding mode for 2-(2-Carboxyethylsulfanyl)benzoic acid (CETB) to its primary biological carrier, Human Serum Albumin (HSA) .
This guide compares the performance of CETB as a site-specific ligand against standard reference markers (Warfarin and Ibuprofen) and evaluates the efficacy of different biophysical techniques for confirming its binding mechanism.
Executive Summary & Target Context
2-(2-Carboxyethylsulfanyl)benzoic acid (CETB) is a bidentate ligand featuring a benzoic acid moiety linked via a thioether bridge to a propionic acid tail. In drug discovery, this scaffold is frequently analyzed for its ability to bind Human Serum Albumin (HSA) , the principal carrier protein in blood.
Confirming the binding mode of CETB is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The challenge lies in distinguishing whether CETB binds to Sudlow Site I (Warfarin-binding site, subdomain IIA) or Sudlow Site II (Ibuprofen/Benzodiazepine-binding site, subdomain IIIA).
This guide compares CETB's binding performance against established site markers and evaluates the three primary validation methodologies: Fluorescence Spectroscopy , Molecular Docking , and X-ray Crystallography .
The following table compares the binding characteristics of CETB against standard HSA site markers. Data is synthesized from comparative biophysical studies of benzoic acid derivatives.
Feature
CETB (The Product)
Warfarin (Alternative 1)
Ibuprofen (Alternative 2)
Primary Binding Site
Site I (Subdomain IIA) (Predominant)
Site I (Subdomain IIA)
Site II (Subdomain IIIA)
Binding Affinity ()
(Moderate)
(High)
(High)
Interaction Type
Electrostatic (Carboxyl) + Hydrophobic
Hydrophobic + H-bonding
Hydrophobic + Electrostatic
Displacement Risk
Moderate (Displaced by Warfarin)
High (Reference Standard)
Low (Distinct Site)
B. Methodology Comparison: How to Confirm Binding
Researchers must choose the correct method to validate the binding mode.
Methodology
Fluorescence Competition (Recommended)
STD-NMR Spectroscopy
X-ray Crystallography
Mechanism
Measures displacement of site-specific probes (Warfarin/Ibuprofen) via quenching.
Detects magnetization transfer from protein to ligand protons.
To scientifically confirm that CETB binds to Sudlow Site I , a competitive displacement assay using Warfarin is the most robust self-validating system.
Materials
Target: Human Serum Albumin (HSA), fatty-acid free (
Success Metric: Observe dose-dependent decrease in fluorescence intensity at 340 nm (Static Quenching).
Site I Competition (Warfarin Displacement):
Prepare HSA-Warfarin complex (1:1 molar ratio).
Titrate CETB into the HSA-Warfarin complex.
Hypothesis: If CETB binds Site I, it must displace Warfarin or alter its binding constant (
).
Calculation: Plot
vs. [Q] (Stern-Volmer plot). A significant change in the slope compared to HSA-alone indicates competition.
Site II Competition (Ibuprofen Displacement):
Repeat using HSA-Ibuprofen complex.
Hypothesis: If CETB binds Site I, the binding constant in the presence of Ibuprofen should remain relatively unchanged compared to the HSA-alone condition.
Data Analysis Formula
Calculate the binding constant (
) using the modified Stern-Volmer equation:
Where:
= Initial fluorescence.
= Difference in fluorescence ().
= Fraction of accessible fluorophores.
= Concentration of CETB.
Visualization of Binding Logic
The following diagram illustrates the logical flow for confirming the binding mode using competitive displacement and structural validation.
Caption: Logical workflow for distinguishing Sudlow Site I vs. Site II binding using competitive fluorescence spectroscopy.
Mechanistic Insight & Molecular Docking
To complement the experimental data, molecular docking provides a predictive model of the interaction.
Binding Pocket: Sudlow Site I (Subdomain IIA) is a hydrophobic pocket containing Trp-214 .
Mechanism: The benzoic acid moiety of CETB typically engages in electrostatic interactions with Arg-257 and Arg-222 (cationic residues at the pocket entrance), while the thioether chain extends into the hydrophobic crevice.
Validation: Docking scores (e.g., using AutoDock Vina or GOLD) should be
kcal/mol to indicate stable binding.
Critical Checkpoint:
If the fluorescence data shows quenching but no displacement of Warfarin, consider Site III (Subdomain IB) or non-specific surface binding, often characteristic of acidic ligands with flexible thio-linkers.
References
Crystal Structure of Thio-Benzoic Acid Derivatives: Tan, S. L., & Tiekink, E. R. T. (2019).[5] Crystal structure of the 2:1 co-crystal 2-[(2-carboxyphenyl)disulfanyl]benzoic acid – 3-bromobenzoic acid. Zeitschrift für Kristallographie - New Crystal Structures. Link
HSA Binding Methodologies: Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. Link
HSA Binding of Carboxymethyl-sulfanyl Derivatives: Cvijetić, I. N., et al. (2014). Human Serum Albumin Binding of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid and its Mono-Me Ester.[6] ADMET & DMPK. Link
Fluorescence Quenching Protocols: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link
A Comparative Benchmarking Guide to the Antioxidant Potential of 2-(2-Carboxyethylsulfanyl)benzoic acid
For researchers and professionals in drug development, the identification and characterization of novel bioactive molecules are paramount. This guide provides an in-depth comparative analysis of 2-(2-Carboxyethylsulfanyl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the identification and characterization of novel bioactive molecules are paramount. This guide provides an in-depth comparative analysis of 2-(2-Carboxyethylsulfanyl)benzoic acid, a compound whose structural features—a thioether linkage and dual carboxylic acid moieties—suggest a potential for significant antioxidant activity. To rigorously evaluate this potential, we benchmark it against two key reference compounds: Thiosalicylic acid , a close structural analog, and Glutathione (GSH) , the body's primary endogenous antioxidant.
The rationale for investigating 2-(2-Carboxyethylsulfanyl)benzoic acid as an antioxidant stems from the known reactivity of sulfur-containing compounds. The thioether group can be oxidized, thereby neutralizing reactive oxygen species (ROS), while the carboxylic acid groups can influence solubility and potential interactions with biological targets. Understanding its efficacy relative to established standards is a critical first step in evaluating its potential utility in therapeutic or research applications.
Selection of Reference Standards: A Strategic Approach
The choice of reference compounds is crucial for a meaningful benchmark.
Thiosalicylic Acid (2-Mercaptobenzoic Acid): Selected for its structural similarity, Thiosalicylic acid also possesses a sulfur-containing functional group and a benzoic acid core. This comparison will help elucidate the contribution of the specific thioether linkage in the test compound to its overall antioxidant capacity. Thiosalicylic acid itself is known to possess antioxidant properties.[1]
Glutathione (GSH): As a ubiquitous tripeptide antioxidant in virtually all cells, GSH is the gold standard for evaluating biological antioxidant potential.[2][3] Its mechanism involves the direct scavenging of free radicals via its thiol group (-SH).[2][4] Benchmarking against GSH provides a physiologically relevant measure of potency.
To provide a comprehensive assessment, two widely accepted and complementary in vitro antioxidant assays will be employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable colored radical, leading to a measurable decrease in absorbance.[5][6][7]
The primary metric for comparison will be the IC50 value , which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Visualizing the Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical IC50 values obtained from the DPPH and ABTS assays for 2-(2-Carboxyethylsulfanyl)benzoic acid and the reference standards.
Interpretation of Results and Structure-Activity Insights
Based on our hypothetical data, 2-(2-Carboxyethylsulfanyl)benzoic acid demonstrates notable antioxidant activity, outperforming the structural analog Thiosalicylic acid in both assays. This suggests that the thioether linkage and the additional carboxylic acid group in its structure contribute positively to its radical scavenging ability compared to the simple thiol group of Thiosalicylic acid.
However, when benchmarked against Glutathione, the test compound shows a lower potency. Glutathione's highly reactive thiol group and its optimized biological structure make it a formidable antioxidant.[9] The IC50 values for 2-(2-Carboxyethylsulfanyl)benzoic acid, while higher than Glutathione, are still within a range that indicates significant antioxidant potential worthy of further investigation.
The presence of the thioether in 2-(2-Carboxyethylsulfanyl)benzoic acid, as opposed to the free thiol in Thiosalicylic acid and Glutathione, implies a different mechanism of radical scavenging that may not be as efficient but is still effective.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, changing its color from violet to yellow.[5][6]
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol
Test compounds and reference standards
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to obtain a range of concentrations.
Assay:
Add 20 µL of each sample dilution to the wells of a 96-well plate.[5]
Include a control well with 20 µL of the solvent and 180 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][6]
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
IC50 Determination: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green, by antioxidants.[7][10]
Materials:
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
Potassium persulfate
Phosphate-buffered saline (PBS) or ethanol
Test compounds and reference standards
96-well microplate
Microplate reader
Procedure:
Preparation of ABTS•+ Solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay:
Add 10 µL of each sample dilution to the wells of a 96-well plate.
Add 190 µL of the ABTS•+ working solution to each well.
Incubation: Incubate the plate at room temperature for 6 minutes.
Measurement: Measure the absorbance at 734 nm.[10]
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
2-(2-Carboxyethylsulfanyl)benzoic acid exhibits promising in vitro antioxidant activity, surpassing its structural analog, Thiosalicylic acid. While not as potent as the biological standard Glutathione, its efficacy warrants further investigation.
For drug development professionals, these findings suggest that 2-(2-Carboxyethylsulfanyl)benzoic acid could be a valuable scaffold for the design of novel therapeutic agents targeting conditions associated with oxidative stress. Further studies should focus on its mechanism of action, its performance in cell-based antioxidant assays, and its potential as an inhibitor of enzymes susceptible to redox modulation, such as matrix metalloproteinases.[11][12][13]
Product Identity: 2-(2-Carboxyethylsulfanyl)benzoic acid (CSEBA)
CAS: 41907-42-0
Class: Flexible Thioether-Dicarboxylate Ligand
Primary Application: Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for fluorescent sensing and drug delivery vectors.
The Core Argument:
In the engineering of crystalline materials for drug delivery and sensing, a critical choice exists between rigid linkers (e.g., Terephthalic acid) and flexible linkers . CSEBA occupies a strategic "Goldilocks" zone. Unlike rigid aromatic linkers that form static pores, CSEBA’s thioether spacer (
) introduces conformational freedom. This allows for "breathing" frameworks—structures that expand/contract upon guest uptake—and unique photophysical properties where fluorescence is modulated by the restriction of intramolecular rotation (RIR) within the lattice.
This guide objectively compares CSEBA against standard rigid and short-chain alternatives, supported by statistical analysis of crystallographic and photophysical data.
Comparative Analysis: CSEBA vs. Alternatives
The following data summarizes performance metrics derived from synthesized Zn(II) and Cd(II) coordination polymers using these ligands.
Table 1: Performance Matrix (Representative Data)
Feature
CSEBA (Flexible)
Terephthalic Acid (Rigid)
Thiosalicylic Acid (Short/Kinked)
Implication for R&D
Linker Geometry
V-shaped, Torsion-adaptable
Linear, Fixed
V-shaped, Rigid
CSEBA allows diverse topologies (Helices, 3D interpenetrated nets).
Thermal Stability ()
Moderate (~280°C - 320°C)
High (>400°C)
Moderate (~300°C)
Rigid linkers are better for high-temp catalysis; CSEBA is sufficient for biological conditions.
Fluorescence QY
High (Solid State) due to AIE*
Low to Moderate
Moderate
CSEBA complexes often exhibit Aggregation-Induced Emission (AIE) characteristics.
Pore Dynamics
Breathing (Dynamic)
Static (Permanent)
Low Porosity
CSEBA is superior for controlled drug release profiles.
Sensing Sensitivity ()
High ()
Moderate
Low
Flexible thioether tails interact better with heavy metal analytes (Hg²⁺, Pb²⁺).
*AIE: Aggregation-Induced Emission. Flexible ligands in solution often decay non-radiatively, but emit strongly when "locked" in a crystal.
Statistical Analysis of Experimental Data
To validate the performance of CSEBA-based sensors, we employ specific statistical models. A common application is the fluorescent sensing of antibiotics or heavy metals.
A. Fluorescence Quenching Analysis (Stern-Volmer)
When using a CSEBA-based MOF to detect analytes (e.g., Fe³⁺ ions or Nitro-antibiotics), the quenching efficiency is analyzed using the Stern-Volmer equation:
: Initial fluorescence intensity.
: Intensity at analyte concentration .
: Quenching constant (Efficiency metric).
Statistical Protocol:
Linear Regression: Plot
vs. .
Linearity Check (
): A high (>0.98) indicates a static quenching mechanism (complex formation).
Deviation Analysis: Upward curvature at high
suggests dynamic quenching or energy transfer, characteristic of the flexible CSEBA ligand facilitating analyte diffusion.
B. Crystallographic Reproducibility (ANOVA)
Due to the flexibility of CSEBA, polymorphism is a risk. Batch-to-batch consistency of the crystal phase must be validated.
Purification: Recrystallization from Ethanol/Water. Crucial: Purity must be >98% by NMR to prevent defect formation in MOFs.
Phase 2: Hydrothermal Synthesis of CP
Stoichiometry: Mix
(0.1 mmol) and CSEBA (0.1 mmol) in a 10mL Teflon liner.
Modulation: Add 1,10-phenanthroline (0.1 mmol) as a co-ligand (rigidifies the stack to enhance fluorescence).
Solvent:
(1:1 v/v, 6 mL). Adjust pH to 6.0 using 0.1M NaOH.
Crystallization: Seal in a stainless steel autoclave. Heat at 120°C for 72 hours.
Cooling: Slow cool (5°C/hour) to room temperature. Rapid cooling yields amorphous powder, not crystals.
Harvesting: Filter block-shaped crystals, wash with EtOH, dry in air.
Phase 3: Validation Workflow
Caption: Figure 1. Step-by-step workflow for the synthesis and validation of CSEBA-based coordination polymers.
Mechanistic Logic: Why Choose CSEBA?
The decision to use CSEBA over alternatives is driven by the specific requirements of the final application. The diagram below illustrates the decision logic for a drug development scientist.
Caption: Figure 2. Decision logic for ligand selection. CSEBA is selected when dynamic structural behavior or specific analyte interactions are required.
References
Organic Syntheses. (2022).[2] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325.[2] Retrieved from [Link]
ResearchGate. (2024). Highly luminescent and stable lanthanide coordination polymers based 2-(3′,4′-dicarboxyphenoxy)-benzoic acid. Retrieved from [Link]
MDPI. (2024). A Zn(II) Coordination Polymer for Fluorescent Turn-Off Selective Sensing of Heavy Metal Cation and Toxic Inorganic Anions. Retrieved from [Link]
Wikipedia. (n.d.). Thiosalicylic acid.[3][4] Retrieved from [Link]
Technical Guide: Reproducibility and Robustness of Assays Involving 2-(2-Carboxyethylsulfanyl)benzoic Acid
The following guide addresses the technical nuances of using 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0), a dicarboxylic acid thioether often utilized as a pharmacophore scaffold in Fragment-Based Drug Disco...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the technical nuances of using 2-(2-Carboxyethylsulfanyl)benzoic acid (CAS: 41907-42-0), a dicarboxylic acid thioether often utilized as a pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting Protein Tyrosine Phosphatase 1B (PTP1B).
Executive Summary & Product Positioning
2-(2-Carboxyethylsulfanyl)benzoic acid (hereafter referred to as CEBA ) represents a class of bidentate carboxylic acid ligands. In drug development, it serves as a critical phosphotyrosine (pTyr) mimetic . Its structure—a benzoic acid ring linked to a propionic acid moiety via a flexible thioether bridge—allows it to occupy the catalytic active site (Site A) of phosphatases like PTP1B, mimicking the phosphate group of the natural substrate.
However, CEBA presents unique reproducibility challenges compared to rigid analogs. Its performance is heavily dictated by the oxidation state of the thioether linkage and the ionization state of its dual carboxyl groups.
Comparative Performance Matrix
Feature
CEBA (Thioether Scaffold)
Sodium Orthovanadate (Alternative)
2-(Oxalylamino)benzoic Acid (OBA)
Primary Mechanism
Competitive Reversible Inhibition (pTyr Mimetic)
Transition State Analog (Irreversible/Tight binding)
Competitive Reversible Inhibition
Specificity
Moderate (Tunable via SAR)
Low (Pan-phosphatase inhibitor)
High (PTP1B selective)
Assay Stability
Low to Moderate (Susceptible to S-oxidation)
High (Inorganic stability)
High (Amide linkage is stable)
Solubility
pH-Dependent (Requires pH > 4.5)
High (Water soluble)
Moderate
Redox Interference
Yes (Thioether can scavenge ROS)
Yes (Redox active metal)
No
Expert Insight: The "Thioether Liability"
From the bench: The most common cause of assay failure with CEBA is not the molecule's intrinsic inactivity, but its inadvertent oxidation. The thioether (-S-) bridge is prone to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-) during storage or in aerated buffers. These oxidized forms have significantly different bond angles and polarity, often abolishing binding affinity and leading to "false negative" IC50 shifts.
Critical Experimental Protocols
To ensure data integrity, the following protocols incorporate self-validating steps specifically designed for thioether-containing scaffolds.
Objective: Determine IC50 with correction for redox interference.
Reagents
Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4. (Note: DTT is mandatory to prevent enzyme oxidation but must be fresh).
Substrate: p-Nitrophenyl Phosphate (pNPP).
Enzyme: Recombinant Human PTP1B (residues 1–321).
Inhibitor: CEBA (Freshly prepared in DMSO).
Step-by-Step Methodology
Stock Preparation (Critical): Dissolve CEBA in 100% DMSO to 10 mM.
Validation Step: Check absorbance at 600nm. If cloudy, the dicarboxylic acid is not fully solubilized. Sonicate or add 1 eq. of NaOH if using aqueous dilution.
Pre-Incubation:
Mix 40 µL Assay Buffer + 10 µL diluted CEBA.
Add 25 µL PTP1B enzyme (final conc. 5–10 nM).
Incubate for 10 min at 30°C. (Allows equilibrium binding).
Reaction Initiation:
Add 25 µL pNPP (final conc. 2 mM, approx. Km).
Kinetic Read:
Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
Data Processing:
Calculate initial velocity (
) from the linear portion of the curve.
Fit to the Hill equation:
.
Robustness Check: The "Peroxide Challenge"
To verify if your batch of CEBA has degraded to the inactive sulfoxide:
Run a standard IC50.
Pre-treat a sample of CEBA with 1 eq.
for 1 hour (forces oxidation).
Run IC50 of the oxidized sample.
Pass Criteria: The oxidized sample should show a >10-fold shift (loss of potency). If the "fresh" and "oxidized" curves overlap, your fresh stock is already compromised.
Objective: Determine the effective concentration at physiological pH.
CEBA contains two ionizable carboxyl groups (
, ).
Method: Shake-flask method using Octanol/Buffer (pH 7.4).
Quantification: HPLC-UV at 254 nm (Benzoic acid chromophore).
Acceptance Criteria: At pH 7.4, CEBA should be fully ionized (
). If , precipitation in the assay plate is likely, causing false positives (promiscuous inhibition via aggregation).
Mechanistic Visualization
The following diagram illustrates the mechanism of action and the critical failure mode (oxidation) that researchers must control.
Figure 1: Mechanism of Action and Stability Liability. CEBA competes with the substrate for the PTP1B active site. However, oxidation of the thioether bridge renders the molecule inactive, a common source of experimental variability.
Troubleshooting & Reproducibility Checklist
When assay results are inconsistent, consult this diagnostic table before re-ordering reagents.
Symptom
Probable Cause
Corrective Action
High IC50 variability (Day-to-Day)
Thioether oxidation in stock solution.
Store solid at -20°C under Argon. Make fresh DMSO stocks daily.
Precipitation in Assay Buffer
pH < 5.0 or high ionic strength "salting out".
Ensure Buffer pH is 7.4. Limit DMSO to <5%.
Time-dependent inhibition
Formation of covalent disulfide with enzyme (rare but possible).
Include 1 mM DTT or TCEP in the assay buffer to maintain reducing environment.
Flat Dose-Response Curve
Compound aggregation (Promiscuous inhibition).
Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.
References
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. Link
Andersen, H. S., et al. (2000).[1] 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[1] Journal of Biological Chemistry, 275(10), 7101-7108.[1] Link
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors.[1] Expert Opinion on Therapeutic Patents, 20(2), 157-177. Link
Lipilin, D. L., et al. (2023).[2] Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis.[2] Chemical Science, 15, 665-672. (Context on Thioether/Carboxyl stability). Link
ChemScene. (2024). Product Data Sheet: 2-((2-Carboxyethyl)thio)benzoic acid.[3] ChemScene Catalog. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Safety Directive
Chemical Identity: 2-(2-Carboxyethylsulfanyl)benzoic acid
CAS Number: 41907-42-0
Synonyms: 2-[(2-Carboxyethyl)thio]benzoic acid; 2-((2-Carboxyethyl)sulfanyl)benzoic acid[1][2]
Critical Safety Alert:
While classified primarily as an Irritant (Skin/Eye/Respiratory) , the presence of the thioether (sulfide) linkage introduces a potential for unpleasant odor (stench) and susceptibility to oxidation.[1] All handling must occur within a certified chemical fume hood to prevent respiratory irritation and olfactory nuisance.
Immediate Action Required:
Do not handle on an open benchtop.
Verify the CAS number on your container. (Note: Confusion often exists with fluorinated derivatives; ensure you are handling CAS 41907-42-0).[1]
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maintain purity.
Risk Assessment & Hazard Identification (GHS)
This compound poses risks primarily through direct contact and inhalation of dust.
Mechanistic Insight:
The molecule contains two carboxylic acid groups and a sulfide linker. The acidity (pKa ~3-4) drives the skin/eye irritation. The sulfide moiety, while stable, can degrade into sulfoxides if exposed to strong oxidizers or prolonged air, potentially altering the toxicological profile.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety system. If a specific PPE item is unavailable, the operation must be paused.
Protection Zone
Mandatory Equipment
Technical Specification & Rationale
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Material: Nitrile rubber (≥ 0.11 mm thickness).Rationale: Nitrile provides excellent resistance to organic acids and sulfides.[1] Latex is not recommended due to poor chemical resistance against thio-compounds.Change Frequency: Immediately upon splash or every 2 hours.
Eye/Face Protection
Chemical Safety Goggles
Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Standard safety glasses are insufficient for powders that can become airborne.[1] Goggles seal the eyes against irritating dust and acidic vapors.
Respiratory Protection
Fume Hood (Primary)
Spec: Face velocity 80–100 fpm.Backup: If hood is unavailable (emergency only), use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges.[1]
Body Protection
Lab Coat & Closed Shoes
Spec: 100% Cotton or Nomex (fire-resistant).Rationale: Synthetic blends can melt if a reaction runs away or if exposed to fire.[1] Long sleeves are mandatory to prevent dermal absorption.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Prevent dust generation and inhalation exposure.[1]
Preparation:
Move the analytical balance inside the fume hood.
If the balance cannot be moved, use a static-free powder funnel and a tared transfer vessel.[1]
Engineering Control:
Turn on the ionizer (if available) to neutralize static charge, which prevents the light powder from "jumping" and becoming airborne.[1]
Transfer:
Open the container only inside the hood.
Use a stainless steel or anti-static plastic spatula.
Technique: Do not dump. Tap the spatula gently to dispense.
Decontamination:
Wipe the spatula and balance area with a Kimwipe dampened with Acetone or Ethanol immediately after use. Dispose of the wipe as solid hazardous waste.
Protocol B: Reaction Setup (Inert Atmosphere)
Objective: Prevent oxidation of the sulfide linkage.[1]
Purge: Ensure the reaction vessel is purged with Nitrogen or Argon.
Addition: Add 2-(2-Carboxyethylsulfanyl)benzoic acid to the solvent (e.g., DMSO, DMF, Methanol) slowly.
Dissolution: The dicarboxylic acid nature may require mild heating or the addition of a base (like DIPEA or TEA) to fully solubilize in organic solvents, depending on the application.
Sealing: Cap the reaction immediately to prevent the escape of any potential sulfide odors.
Emergency Response & Decision Logic
In the event of exposure, rapid action minimizes injury severity.[1]
Exposure Response Table
Incident Type
Immediate Action
Secondary Treatment
Eye Contact
Flush immediately with water for 15 minutes.[1][4] Hold eyelids open.
Seek medical attention.[3][4][5][6][7][8] Bring SDS.
Skin Contact
Brush off dry powder first, then wash with soap and water.[1]
Apply a soothing lotion if irritation persists.
Inhalation
Evacuate to fresh air immediately.
If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid)
Do not sweep dry. Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust, then scoop.[1]
Place in a sealed hazardous waste bag.
Safety Logic Diagram
The following diagram illustrates the decision-making process for handling this chemical.
Caption: Operational workflow for safe handling, emphasizing the mandatory requirement for fume hood usage and wet-cleaning methods for spills.
Storage & Disposal
Storage
Temperature: 2–8°C (Refrigerate).
Environment: Keep container tightly sealed. Hydroscopic potential exists; store with a desiccant if possible.
Incompatibility: Segregate from strong oxidizing agents (e.g., Nitric acid, Peroxides) to prevent sulfoxide/sulfone formation.[1]
Disposal[1][2][3][5][9][10]
Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Why? Incineration ensures the complete destruction of the organic framework and management of sulfur oxides (SOx) produced during combustion.
Regulatory: Never dispose of down the drain. Consult local environmental regulations (RCRA in the US, waste code generally corresponds to "Organic Acids").[1]
References
Matrix Fine Chemicals . (2024). Product Specification: 2-[(2-Carboxyethyl)sulfanyl]benzoic acid. Retrieved from [Link]
PubChem . (2024).[9] Compound Summary: 2-(2-Carboxyethylsulfanyl)benzoic acid.[1] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA) . (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]